molecular formula C32H44O7 B12410966 Ciclesonide-d11

Ciclesonide-d11

Katalognummer: B12410966
Molekulargewicht: 551.8 g/mol
InChI-Schlüssel: LUKZNWIVRBCLON-VGDUJQPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ciclesonide-d11 is a useful research compound. Its molecular formula is C32H44O7 and its molecular weight is 551.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C32H44O7

Molekulargewicht

551.8 g/mol

IUPAC-Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i5D2,6D2,7D2,8D2,9D2,19D

InChI-Schlüssel

LUKZNWIVRBCLON-VGDUJQPYSA-N

Isomerische SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@@H]2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)COC(=O)C(C)C)C)O)C)([2H])[2H])([2H])[2H])[2H]

Kanonische SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Herkunft des Produkts

United States

Foundational & Exploratory

Isotopic Purity of Ciclesonide-d11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ciclesonide-d11, a deuterated analog of the corticosteroid Ciclesonide. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. The guide details the quantitative data regarding isotopic enrichment, the experimental methodologies for its determination, and the relevant biological pathways of the parent compound.

Data Presentation: Isotopic Purity and Distribution

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or for altering metabolic profiles. The data presented below is derived from a representative Certificate of Analysis for Desisobutyryl this compound, the active metabolite of this compound.

ParameterValue
Chemical Purity (HPLC) 98.00%
Isotopic Enrichment 94.5%

Isotopologue Distribution

The following table details the relative abundance of each isotopologue, from the unlabeled compound (d0) to the fully labeled this compound (d11). This distribution is crucial for accurate mass spectrometry-based quantification.

IsotopologueRelative Abundance (%)
d00.07%
d10.31%
d70.02%
d81.22%
d96.91%
d1039.54%
d1151.93%

Data sourced from a Certificate of Analysis for Desisobutyryl this compound.[1]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the distribution of isotopologues are typically achieved through high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative and structural information about the deuterated compound.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic enrichment and the relative abundance of each isotopologue.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration appropriate for the instrument's sensitivity.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an electrospray ionization (ESI) source is used.

  • Infusion and Data Acquisition: The sample solution is directly infused into the ESI source. The mass spectrometer is operated in full scan mode to detect the molecular ions of all isotopologues.

  • Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues (M, M+1, M+2, ... M+11). The relative intensity of each peak is used to calculate the percentage of each isotopologue. The isotopic enrichment is calculated based on the abundance of the desired deuterated species relative to the total abundance of all isotopic species.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium (B1214612) labeling and to provide an independent measure of isotopic enrichment.

Methodology:

  • Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, methanol-d4).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H NMR and ²H NMR (Deuterium NMR) spectra are acquired.

  • Data Analysis:

    • In the ¹H NMR spectrum, the absence or reduction in the intensity of signals at specific chemical shifts, when compared to the spectrum of the unlabeled Ciclesonide, confirms the sites of deuteration.

    • The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and chemical environment.

    • Integration of the residual proton signals in the ¹H NMR spectrum can be used to estimate the level of isotopic incorporation at each labeled position.

Ciclesonide Signaling Pathway

Ciclesonide is a prodrug that is converted to its active metabolite, des-ciclesonide, in the lungs.[4] Des-ciclesonide then acts as a glucocorticoid receptor agonist. The following diagram illustrates the mechanism of action of des-ciclesonide.

Ciclesonide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ciclesonide Ciclesonide (Inhaled Prodrug) Esterases Esterases Ciclesonide->Esterases Des_Ciclesonide des-Ciclesonide (Active Metabolite) Esterases->Des_Ciclesonide Activation GR Glucocorticoid Receptor (GR) Des_Ciclesonide->GR Binds to GR_Complex des-Ciclesonide-GR Complex GR->GR_Complex GR_Complex_N des-Ciclesonide-GR Complex GR_Complex->GR_Complex_N Translocation GRE Glucocorticoid Response Elements (GREs) GR_Complex_N->GRE Binds to Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_Inflammatory Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_Inflammatory Pro_Inflammatory Decreased Synthesis of Pro-inflammatory Proteins (e.g., Cytokines) Gene_Transcription->Pro_Inflammatory

Caption: Mechanism of action of Ciclesonide.

This diagram illustrates that upon inhalation, the prodrug Ciclesonide is converted by esterases in the lungs to its active metabolite, des-ciclesonide.[4] This active form then binds to the glucocorticoid receptor, and the resulting complex translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements on DNA, leading to an increase in the transcription of anti-inflammatory genes and a decrease in the transcription of pro-inflammatory genes.

References

An In-depth Technical Guide to Ciclesonide-d11: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ciclesonide-d11, a deuterated analog of the synthetic corticosteroid Ciclesonide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its application in analytical methodologies. This document also elucidates the mechanism of action of its non-deuterated counterpart, Ciclesonide, to provide a complete context for its use.

Chemical Structure and Physicochemical Properties

This compound is a stable isotope-labeled form of Ciclesonide, where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Ciclesonide in biological matrices by mass spectrometry.

Below is a comparison of the chemical structures and physicochemical properties of Ciclesonide and this compound.

chemical_structures cluster_ciclesonide Ciclesonide cluster_ciclesonide_d11 This compound ciclesonide_img ciclesonide_formula C₃₂H₄₄O₇ ciclesonide_d11_img ciclesonide_d11_formula C₃₂H₃₃D₁₁O₇

Figure 1: Chemical Structures of Ciclesonide and this compound
Table 1: Physicochemical Properties of Ciclesonide and this compound

PropertyCiclesonideThis compound
Molecular Formula C₃₂H₄₄O₇[1]C₃₂H₃₃D₁₁O₇[2]
Molecular Weight 540.69 g/mol [3]551.77 g/mol [2]
CAS Number 126544-47-6Not Available
Appearance White to off-white solidWhite to off-white solid[4]
Solubility Insoluble in water; Soluble in DMSO (100 mg/mL)Soluble in DMSO
Parent Drug Not ApplicableCiclesonide

Mechanism of Action: The Glucocorticoid Signaling Pathway

Ciclesonide is a prodrug that is inactive in its initial form. Upon administration, typically via inhalation, it is converted by esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). Des-CIC has a significantly higher affinity for glucocorticoid receptors (GR) than the parent compound.

The binding of des-CIC to the cytoplasmic GR triggers a cascade of events that ultimately leads to the modulation of gene expression, resulting in anti-inflammatory effects.

signaling_pathway Ciclesonide Ciclesonide (Prodrug) Esterases Esterases (in lungs) Ciclesonide->Esterases desCIC des-Ciclesonide (Active Metabolite) Esterases->desCIC GR Glucocorticoid Receptor (GR) (in cytoplasm) desCIC->GR desCIC_GR des-CIC-GR Complex Translocation Translocation desCIC_GR->Translocation Nucleus Nucleus GRE Glucocorticoid Response Elements (GREs) on DNA Translocation->Nucleus GeneTranscription Modulation of Gene Transcription GRE->GeneTranscription AntiInflammatory Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) GeneTranscription->AntiInflammatory ProInflammatory Decreased Synthesis of Pro-inflammatory Mediators (e.g., Prostaglandins (B1171923), Leukotrienes) GeneTranscription->ProInflammatory Inflammation Reduced Inflammation AntiInflammatory->Inflammation ProInflammatory->Inflammation

Figure 2: Ciclesonide's Glucocorticoid Receptor Signaling Pathway

The activated des-CIC-GR complex translocates to the nucleus where it binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory genes, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins and leukotrienes. Concurrently, it suppresses the expression of pro-inflammatory genes.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found. However, based on the known synthesis of Ciclesonide, a plausible synthetic route would involve the use of a deuterated starting material. The synthesis of Ciclesonide typically involves the reaction of 16α-hydroxyprednisolone with cyclohexanecarboxaldehyde (B41370) and isobutyric anhydride (B1165640). To produce this compound, deuterated cyclohexanecarboxaldehyde (cyclohexane-d11-carboxaldehyde) would be used in place of its non-deuterated counterpart.

A general synthetic scheme is as follows:

  • Preparation of Deuterated Precursor: Synthesis of cyclohexane-d11-carboxaldehyde. This can be achieved through methods such as the reduction of deuterated cyclohexanecarboxylic acid.

  • Acetal Formation and Esterification: Reaction of 16α-hydroxyprednisolone with cyclohexane-d11-carboxaldehyde in the presence of an acid catalyst to form the cyclic acetal, followed by esterification with isobutyric anhydride to yield this compound.

  • Purification: The final product would be purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Quantitative Analysis by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Ciclesonide and its active metabolite, des-ciclesonide, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow:

lc_ms_workflow Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with 1-chlorobutane) Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection Injection into LC-MS/MS System Reconstitution->LC_Injection LC_Separation Chromatographic Separation (Reversed-Phase C18 Column) LC_Injection->LC_Separation MS_Ionization Ionization (e.g., APPI) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification of Ciclesonide and des-Ciclesonide MS_Detection->Quantification

References

The Gold Standard in Bioanalysis: A Technical Guide to Ciclesonide-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Ciclesonide-d11 as an internal standard in the quantitative analysis of the inhaled corticosteroid, ciclesonide (B122086). The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in bioanalytical mass spectrometry for its ability to deliver the highest accuracy and precision.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism behind the efficacy of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS).[1] this compound is a synthetic version of ciclesonide in which eleven hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2] This substitution results in a molecule with a higher mass (551.77 g/mol for this compound versus the non-labeled form) that can be differentiated from the endogenous analyte by a mass spectrometer.[2]

Crucially, the physicochemical properties of this compound are nearly identical to those of ciclesonide.[3] This ensures that both the analyte and the internal standard behave in the same manner throughout the entire analytical process, including sample extraction, cleanup, chromatography, and ionization.[1] By introducing a known amount of this compound into a sample at the initial stage of preparation, it acts as a perfect mimic for the analyte. Any loss of ciclesonide during the analytical workflow will be mirrored by a proportional loss of this compound.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification, even in the presence of matrix effects or variations in instrument performance.[1]

Ciclesonide Metabolism and the Need for a Metabolite Internal Standard

Ciclesonide is a prodrug that is converted in the body to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), by intracellular esterases in the airways.[4][5][6][7][8][9] Des-CIC has a significantly higher binding affinity for the glucocorticoid receptor than the parent compound.[5][7][9] Therefore, quantitative bioanalysis often requires the simultaneous measurement of both ciclesonide and des-CIC.[10][11][12][13] For this reason, analytical methods frequently employ both this compound and its corresponding deuterated metabolite, des-CIC-d11, as internal standards.[10][11][12][13]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical relationship in isotope dilution mass spectrometry and a typical experimental workflow for the analysis of ciclesonide and its active metabolite.

cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process Analyte Ciclesonide (Analyte) Extraction Extraction & Cleanup Analyte->Extraction Metabolite des-CIC (Metabolite) Metabolite->Extraction IS_Analyte This compound (IS) IS_Analyte->Extraction IS_Metabolite des-CIC-d11 (IS) IS_Metabolite->Extraction LC LC Separation Extraction->LC Co-elution MS MS/MS Detection LC->MS Differential Detection Quantification Quantification MS->Quantification Ratio Calculation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Aliquot Serum Sample B 2. Add this compound & des-CIC-d11 (IS) A->B C 3. Protein Precipitation / Liquid-Liquid Extraction B->C D 4. Evaporation & Reconstitution C->D E 5. Injection into LC System D->E F 6. Chromatographic Separation E->F G 7. Ionization (e.g., APPI) F->G H 8. MS/MS Detection (MRM) G->H I 9. Data Processing (Peak Area Ratio) H->I

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ciclesonide-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide-d11 is the deuterated analog of Ciclesonide, a corticosteroid used for the management of asthma and allergic rhinitis.[1] As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmacokinetic and metabolic research, primarily as an internal standard for quantitative analysis by mass spectrometry.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its application in bioanalytical methods. It also delves into the mechanism of action of its non-deuterated counterpart, Ciclesonide, which is directly relevant to the biological activity of its deuterated form.

Physical and Chemical Properties

Deuterium labeling is a powerful technique used in drug development to trace the metabolic fate of a drug and to improve the accuracy of bioanalytical methods.[3] The physical and chemical properties of this compound and its active metabolite, Desisobutyryl-ciclesonide-d11, are crucial for their application in such studies.

This compound
PropertyValueReference
Chemical Name (11β,16α)-16,17-[[(R/S)-(Cyclohexyl-d11)-methylene]bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione[4]
Synonyms Alvesco-d11, Omnaris-d11, RPR 251526-d11
Molecular Formula C₃₂H₃₃D₁₁O₇
Molecular Weight 551.76 g/mol
Appearance White Solid
Storage 2-8°C Refrigerator
Applications Labeled glucocorticoid for use as an internal standard in analytical and pharmacokinetic research.
Desisobutyryl-ciclesonide-d11 (Active Metabolite)
PropertyValueReference
Chemical Name (11β,16α)-16,17-[[(R/S)-Cyclohexyl-d11-methylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Synonyms CIC-AP-d11, Ciclesonide active principle-d11
Molecular Formula C₂₈H₂₇D₁₁O₆
Molecular Weight 481.67 g/mol
Appearance White to Pale Yellow Solid
Purity 98.00%
Isotopic Enrichment 94.5% (d11=51.93%, d10=39.54%, d9=6.91%, d8=1.22%, d7=0.02%, d1=0.31%, d0=0.07%)
Storage 2-8°C Refrigerator

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not publicly available, it can be inferred from the synthesis of Ciclesonide. The synthesis of Ciclesonide typically involves the reaction of 16α-hydroxyprednisolone with isobutyric anhydride (B1165640) and cyclohexanecarboxaldehyde (B41370). For the synthesis of this compound, deuterated cyclohexanecarboxaldehyde would be used as a starting material.

A potential synthetic approach is a one-pot reaction where 16α-hydroxyprednisolone, isobutyric anhydride, and deuterated cyclohexanecarboxaldehyde are reacted in the presence of an acidic ionic liquid which acts as both a solvent and a catalyst. The reaction is typically carried out at a temperature range of 10-100°C.

Post-reaction, the product is extracted using a suitable solvent like toluene. The organic layer is then washed with distilled water and dried over a drying agent such as anhydrous magnesium sulfate. The solvent is subsequently removed under reduced pressure to yield the this compound product. Further purification can be achieved through crystallization.

Mechanism of Action

Ciclesonide is a prodrug that is inactive in its initial form. Upon inhalation, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). Des-CIC has a significantly higher binding affinity for the glucocorticoid receptor (GR) than the parent compound.

The binding of des-CIC to the cytoplasmic GR initiates a signaling cascade. The activated GR-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the promoter regions of target genes. This interaction modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.

One of the key anti-inflammatory proteins upregulated by this pathway is lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By suppressing the production of these mediators, des-CIC effectively reduces the inflammatory response in the airways. Additionally, des-CIC inhibits the infiltration of inflammatory cells, such as eosinophils and T-lymphocytes, into the respiratory mucosa.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ciclesonide Ciclesonide (Prodrug) desCIC des-Ciclesonide (Active Metabolite) Ciclesonide->desCIC Esterases GR Glucocorticoid Receptor (GR) desCIC->GR GR_desCIC GR-des-CIC Complex GR->GR_desCIC GR_desCIC_n GR-des-CIC Complex GR_desCIC->GR_desCIC_n Translocation GRE Glucocorticoid Response Element (GRE) GR_desCIC_n->GRE AntiInflammatory Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) GRE->AntiInflammatory Upregulation ProInflammatory Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines) GRE->ProInflammatory Downregulation

Ciclesonide Mechanism of Action

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to quantify Ciclesonide and its active metabolite, des-CIC, in biological matrices. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for this purpose.

LC-MS/MS Method for Quantification of Ciclesonide and des-CIC

1. Sample Preparation:

  • A 0.500 mL serum sample is used.

  • Internal standards, this compound and des-CIC-d11, are added to the serum.

  • The sample is extracted with 1-chlorobutane.

2. Liquid Chromatography:

  • A reversed-phase LC system is employed.

  • The analysis time is approximately 4.7 minutes per injection.

3. Mass Spectrometry:

  • An atmospheric pressure photoionization (APPI) source is used for ionization.

  • The mass spectrometer is operated in tandem mass spectrometry (MS/MS) mode.

  • This method allows for a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes in human serum.

This ultrasensitive method is crucial for accurately characterizing the pharmacokinetic profiles of Ciclesonide and des-CIC, especially in studies involving low-dose formulations.

G cluster_workflow Bioanalytical Workflow for Ciclesonide and des-CIC Sample Serum Sample (0.500 mL) Extraction Liquid-Liquid Extraction (1-chlorobutane) Sample->Extraction IS Internal Standards (this compound, des-CIC-d11) IS->Extraction LC Reversed-Phase LC (4.7 min/injection) Extraction->LC MS APPI-MS/MS (LLOQ: 1 pg/mL) LC->MS Data Data Analysis MS->Data

LC-MS/MS Experimental Workflow

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals working with Ciclesonide. Its stable isotope labeling allows for precise and accurate quantification of the parent drug and its active metabolite in biological samples. This technical guide has provided a detailed overview of the physical and chemical properties of this compound, its likely synthesis, and its application in a validated, highly sensitive LC-MS/MS method. Understanding these properties and the underlying mechanism of action of Ciclesonide is essential for its effective use in advancing respiratory medicine.

References

Ciclesonide-d11 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis for Ciclesonide-d11

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like this compound is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. This compound is the deuterium-labeled version of Ciclesonide (B122086), a corticosteroid prodrug used in the treatment of asthma.[1][2] Its deuterated analog serves as an ideal internal standard in pharmacokinetic and bioanalytical studies to quantify Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[3][4][5][6][7]

This guide offers a detailed explanation of the data and experimental protocols typically presented in a CoA for this compound.

Data Presentation

A typical Certificate of Analysis for this compound will contain the following key quantitative data, summarized here for clarity.

Table 1: General Information and Physicochemical Properties

ParameterSpecification
Product NameThis compound (Mixture of Diastereomers)
CAS Number1225382-85-3
Molecular FormulaC₃₂H₃₃D₁₁O₇
Molecular Weight551.76 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in Methanol, Acetonitrile (B52724), DMSO

Table 2: Quality Control and Purity Analysis

Analytical TestMethodResult
Chemical PurityHigh-Performance Liquid Chromatography (HPLC)>95%[8]
Isotopic Purity (Deuterium Incorporation)Mass Spectrometry (MS)≥98%
Residual SolventsGas Chromatography (GC)Conforms to specification
Identity¹H-NMR, Mass SpectrometryConforms to structure

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. A reversed-phase HPLC method is typically employed for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of organic solvent (e.g., acetonitrile or methanol) and water. For instance, a mobile phase of ethanol (B145695) and water (70:30, v/v) has been reported.[6]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 242 nm is suitable for Ciclesonide.[6][9]

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of this compound. It is often coupled with liquid chromatography (LC-MS/MS).

  • Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, coupled to an LC system.

  • Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) can be used.[3][4][5]

  • Analysis Mode: For identity confirmation, a full scan analysis is performed to observe the molecular ion peak corresponding to the deuterated compound. For isotopic purity, the relative intensities of the mass isotopologues are measured.

  • Procedure: A dilute solution of this compound is infused into the mass spectrometer. The resulting mass spectrum will show a distribution of ions. The isotopic purity is determined by comparing the intensity of the peak for the fully deuterated molecule (d11) to the intensities of peaks for molecules with fewer deuterium (B1214612) atoms (d0 to d10).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the intended positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The spectrum is then compared to that of a non-deuterated Ciclesonide standard. The absence or significant reduction of signals at specific chemical shifts confirms the location of deuterium incorporation.

Mandatory Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the analysis of this compound.

G Figure 1: General Workflow for Certificate of Analysis cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive this compound Lot B Prepare Analytical Solutions A->B C HPLC Purity Analysis B->C D LC-MS/MS Identity and Isotopic Purity B->D E NMR Structural Confirmation B->E F Analyze Chromatographic and Spectral Data C->F D->F E->F G Compare Results to Specifications F->G H Generate Certificate of Analysis G->H G Figure 2: HPLC Purity Determination Workflow A Prepare this compound Standard Solution B Inject into HPLC System A->B C Separation on C18 Column B->C D UV Detection at 242 nm C->D E Generate Chromatogram D->E F Calculate Peak Area Purity E->F G Report Purity (%) F->G G Figure 3: LC-MS/MS Analysis for Identity and Isotopic Purity cluster_0 Sample Introduction and Ionization cluster_1 Mass Analysis cluster_2 Data Interpretation A Inject Sample into LC B Ionize with APPI/ESI A->B C Full Scan for Identity (Molecular Ion) B->C D Scan for Isotopic Distribution B->D E Confirm Molecular Weight C->E F Calculate Deuterium Incorporation D->F

References

A Technical Guide to Sourcing and Utilizing Ciclesonide-d11 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview for researchers seeking to procure and utilize Ciclesonide-d11, a deuterated analog of the corticosteroid Ciclesonide. This document outlines commercially available sources, summarizes key quantitative data, presents a detailed experimental protocol for its use as an internal standard, and illustrates the signaling pathway of its active metabolite.

Procurement of this compound

This compound is available for research purposes from several specialized chemical suppliers. Researchers can obtain this stable isotope-labeled compound, as well as its active metabolite, Desisobutyryl this compound, from the following vendors:

  • Veeprho: A supplier of pharmaceutical impurity reference standards, offering this compound for use in analytical and pharmacokinetic research.[1]

  • MedChemExpress: Provides this compound (Mixture of Diastereomers) and Desisobutyryl this compound for research use, often accompanied by detailed product data sheets and certificates of analysis.[2][3]

  • Pharmaffiliates: Offers this compound (Mixture of Diastereomers) as a pharmaceutical standard.[4]

  • LGC Standards: Supplies this compound (Mixture of Diastereomers) and its active metabolite, often with downloadable certificates of analysis.[5]

  • Simson Pharma Limited: A manufacturer and exporter of pharmaceutical reference standards, including Desisobutyryl this compound, which comes with a Certificate of Analysis.

It is recommended to request a lot-specific Certificate of Analysis (CoA) from the chosen supplier to obtain precise quantitative data for your research records.

Quantitative Data Summary

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of Ciclesonide and its active metabolite in biological samples. The quality and purity of the deuterated standard are critical for reliable results.

Below is a summary of typical quantitative data available for deuterated Ciclesonide analogs, based on a Certificate of Analysis for Desisobutyryl this compound from MedChemExpress. Researchers should obtain a specific CoA for their lot of this compound.

ParameterSpecificationSource
Chemical Formula C₃₂H₃₃D₁₁O₇MedChemExpress
Molecular Weight 551.76 g/mol MedChemExpress
Purity (HPLC) 98.00%MedChemExpress
Isotopic Enrichment 94.5%MedChemExpress
Appearance White to off-white solidMedChemExpress
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.MedChemExpress

Physical and Chemical Properties of Desisobutyryl this compound

PropertyValue
Molecular Weight 481.7 g/mol
XLogP3 3.7
Exact Mass 481.33588313 Da
Monoisotopic Mass 481.33588313 Da

Experimental Protocol: Quantification of Ciclesonide and its Metabolite in Human Serum using LC-MS/MS

This section provides a detailed methodology for the simultaneous determination of Ciclesonide and its active metabolite, Desisobutyryl-Ciclesonide, in human serum using an ultra-sensitive LC-APPI-MS/MS method. This compound and Desisobutyryl-Ciclesonide-d11 serve as the internal standards.

3.1. Materials and Reagents

  • Ciclesonide and Desisobutyryl-Ciclesonide reference standards

  • This compound (IS1) and Desisobutyryl-Ciclesonide-d11 (IS2)

  • Human serum (blank)

  • 1-Chlorobutane (for extraction)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (deionized)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • API 5000 triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source

3.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.500 mL of human serum into a clean microcentrifuge tube.

  • Add the internal standard solution (this compound and Desisobutyryl-Ciclesonide-d11 in methanol).

  • Vortex for 30 seconds.

  • Add 3 mL of 1-chlorobutane.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

  • HPLC Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.8 mL/min.

  • Analysis Time: Approximately 4.7 minutes per injection.

  • Ionization Mode: APPI, negative mode.

  • Source Temperature: 300°C.

  • Sprayer Voltage: -800 V.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Ciclesonide, Desisobutyryl-Ciclesonide, this compound, and Desisobutyryl-Ciclesonide-d11 should be optimized.

3.5. Data Analysis

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the calibration standards.

Signaling Pathway and Experimental Workflow Diagrams

4.1. Ciclesonide Mechanism of Action

Ciclesonide is a prodrug that is inactive in its initial form. Upon inhalation, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, Desisobutyryl-Ciclesonide. This active metabolite has a high affinity for the glucocorticoid receptor. The binding of Desisobutyryl-Ciclesonide to the glucocorticoid receptor initiates a signaling cascade that ultimately leads to anti-inflammatory effects.

Ciclesonide_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Ciclesonide Ciclesonide (Prodrug) Esterases Esterases Ciclesonide->Esterases Enters Cell Des_CIC Desisobutyryl-Ciclesonide (Active Metabolite) Esterases->Des_CIC Activation GR Glucocorticoid Receptor (GR) Des_CIC->GR Binds to GR_Complex Des-CIC-GR Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) Nucleus->GRE Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_Inflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_Inflammatory Upregulation Pro_Inflammatory Pro-inflammatory Proteins (e.g., Cytokines) Gene_Transcription->Pro_Inflammatory Downregulation Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification Concentration Analyte Concentration Quantification->Concentration

References

Deuterated Ciclesonide: A Technical Guide for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated ciclesonide (B122086) in mass spectrometry, providing a valuable resource for researchers, scientists, and professionals involved in drug development. Ciclesonide, a corticosteroid used in the treatment of asthma and allergic rhinitis, is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in the lungs.[1][2][3] The use of deuterated analogs of ciclesonide and des-CIC as internal standards is crucial for the accurate quantification of these compounds in biological matrices using mass spectrometry.[4][5]

Stable isotope labeling, particularly deuteration, is a powerful tool in drug development for the identification and quantification of metabolites. Deuterated compounds are ideal internal standards in quantitative mass spectrometry because they are chemically identical to the analyte but have a different mass, allowing for their distinction by the mass spectrometer. This co-elution with the unlabeled analyte helps to compensate for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Quantitative Analysis of Ciclesonide and Des-Ciclesonide using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of ciclesonide and des-CIC in biological samples such as human plasma and serum. Several validated methods have been reported, demonstrating the utility of deuterated ciclesonide (e.g., CIC-d11) and its metabolite (e.g., des-CIC-d11) as internal standards.

Summary of Quantitative Data from LC-MS/MS Methods

The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of ciclesonide and des-ciclesonide, highlighting the performance of methods utilizing deuterated internal standards.

Table 1: Method Performance for Ciclesonide (CIC) Quantification

ParameterMethod 1Method 2Method 3
Internal Standard CIC-d11MifepristoneD11-CIC
Matrix Human SerumHuman PlasmaHuman Serum
Ionization APPIAPCIAPPI
LLOQ (pg/mL) 11010
Linearity (pg/mL) 1 - 50010 - 10,00010 - 1000
Inter-assay Precision (% CV) ≤ 9.6Not Reported4.08 - 6.78
Inter-assay Accuracy (% Bias) ± 4.0Not Reported99.3 - 110.0
Extraction Recovery (%) ~85Not ReportedNot Reported

Table 2: Method Performance for Des-Ciclesonide (des-CIC) Quantification

ParameterMethod 1Method 2Method 3
Internal Standard des-CIC-d11MifepristoneD11-CIC-M1
Matrix Human SerumHuman PlasmaHuman Serum
Ionization APPIAPCIAPPI
LLOQ (pg/mL) 11010
Linearity (pg/mL) 1 - 50010 - 10,00010 - 1000
Inter-assay Precision (% CV) ≤ 6.3Not Reported2.57 - 7.74
Inter-assay Accuracy (% Bias) ± 0.7Not Reported101.8 - 104.7
Extraction Recovery (%) ~85Not ReportedNot Reported

APPI: Atmospheric Pressure Photoionization; APCI: Atmospheric Pressure Chemical Ionization; LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Detailed Experimental Protocols

The following sections provide a detailed methodology for a representative LC-APPI-MS/MS method for the simultaneous determination of ciclesonide and des-ciclesonide in human serum, utilizing their deuterated analogs as internal standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 0.500 mL of human serum, add the internal standards (CIC-d11 and des-CIC-d11).

  • Perform liquid-liquid extraction with 1-chlorobutane.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.

  • Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

  • Injection Volume: A small volume, typically 5-20 µL, is injected.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Atmospheric pressure photoionization (APPI) has been shown to provide superior sensitivity for ciclesonide and des-ciclesonide compared to other ionization techniques like APCI or electrospray ionization (ESI).

  • Ionization Mode: Negative ion mode is often employed for the detection of these compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the quantification of each analyte and its corresponding deuterated internal standard.

Ciclesonide Mechanism of Action and Signaling Pathway

Ciclesonide is a prodrug that is converted to its active metabolite, des-ciclesonide, by esterases in the airways. Des-ciclesonide has a much higher binding affinity for the glucocorticoid receptor (GR) than the parent compound. Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus. In the nucleus, the des-CIC-GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. This ultimately results in the reduction of airway inflammation.

G Ciclesonide Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ciclesonide Ciclesonide (Prodrug) Des_CIC des-Ciclesonide (Active Metabolite) Ciclesonide->Des_CIC Esterases Des_CIC_GR_complex des-CIC-GR Complex Des_CIC->Des_CIC_GR_complex GR Glucocorticoid Receptor (GR) GR->Des_CIC_GR_complex Des_CIC_GR_complex_n des-CIC-GR Complex Des_CIC_GR_complex->Des_CIC_GR_complex_n Translocation GRE Glucocorticoid Response Elements (GREs) Des_CIC_GR_complex_n->GRE Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Pro_inflammatory_genes Pro-inflammatory Gene Transcription GRE->Pro_inflammatory_genes Inhibition Inflammation_reduction Reduction of Inflammation Anti_inflammatory_genes->Inflammation_reduction Pro_inflammatory_genes->Inflammation_reduction G LC-MS/MS Experimental Workflow start Start: Biological Sample (e.g., Serum, Plasma) add_is Spike with Deuterated Internal Standards (CIC-d11, des-CIC-d11) start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection lc_separation Liquid Chromatography (Separation) injection->lc_separation ms_detection Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection data_analysis Data Analysis (Concentration Calculation) ms_detection->data_analysis end End: Report Results data_analysis->end

References

An In-depth Technical Guide to Understanding the Mass Shift of Ciclesonide-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in the deuterated form of Ciclesonide (B122086), Ciclesonide-d11. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound, particularly in the context of analytical and pharmacokinetic studies. This document delves into the underlying principles of isotopic labeling, the specifics of this compound's structure, and the practical application of this mass shift in quantitative mass spectrometry-based assays.

Introduction to Ciclesonide and Isotopic Labeling

Ciclesonide is a synthetic corticosteroid used in the management of asthma and allergic rhinitis. It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), by esterases in the lungs. For quantitative analysis of ciclesonide and its metabolite in biological matrices, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. This compound is the deuterated analog of ciclesonide, designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

The incorporation of deuterium (B1214612) atoms into the ciclesonide molecule results in a predictable increase in its molecular weight, creating a "mass shift." This mass shift allows for the differentiation of the analyte from the internal standard by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This co-elution and similar ionization efficiency of the analyte and the internal standard are crucial for correcting for variations in sample preparation and instrument response.

The Mass Shift of this compound

The key to understanding the mass shift of this compound lies in its specific isotopic labeling pattern. The "d11" designation indicates that eleven hydrogen atoms in the ciclesonide molecule have been replaced by deuterium atoms.

Location of Deuterium Labeling

The eleven deuterium atoms in this compound are located on the cyclohexyl group of the molecule. This has been confirmed through the analysis of its active metabolite, desisobutyryl-ciclesonide-d11, where the labeling is explicitly stated to be on the cyclohexyl-methylene moiety. Given that desisobutyryl-ciclesonide is formed by the hydrolysis of the isobutyryl ester from ciclesonide, the deuterium labeling on the cyclohexyl ring of the parent molecule is preserved.

Below is a diagram illustrating the chemical structure of Ciclesonide with the positions of the eleven deuterium atoms on the cyclohexyl group highlighted.

G cluster_key Deuterium Labeling Ciclesonide D D = Deuterium

Caption: Chemical structure of this compound with deuterium labeling on the cyclohexyl group.

Quantitative Data on Mass Shift

The replacement of eleven hydrogen atoms (atomic mass ≈ 1.008 Da) with eleven deuterium atoms (atomic mass ≈ 2.014 Da) results in a nominal mass increase of 11 Da. The exact monoisotopic mass difference can be calculated for more precise high-resolution mass spectrometry applications.

The following table summarizes the theoretical and observed mass-to-charge ratios (m/z) for Ciclesonide and this compound in mass spectrometry.

CompoundTheoretical Monoisotopic Mass (Da)Observed Precursor Ion (m/z) [M+H]⁺Mass Shift (Da)
Ciclesonide540.3087541.3160-
This compound551.3775552.3848+11.0688

Note: The observed precursor ion m/z values are based on the protonated molecule [M+H]⁺. The theoretical monoisotopic masses are for the neutral molecules.

Mass Spectrometry Fragmentation and the Mass Shift

In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. This process is crucial for the quantification of ciclesonide using its deuterated internal standard.

Fragmentation Pathway of Ciclesonide and this compound

A common fragmentation pathway for both Ciclesonide and this compound involves the loss of the cyclohexyl-methylene-bis(oxy) group along with the isobutyryl ester. This results in a common product ion for both the analyte and the internal standard.

The following table details the precursor and product ions used for the quantification of Ciclesonide using this compound as an internal standard.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ciclesonide599.2339.1
This compound610.4339.1

Note: These m/z values may correspond to adducts formed during ionization (e.g., [M+CH3COO]⁻).

The fact that both compounds produce the same product ion indicates that the deuterated cyclohexyl group is part of the neutral loss during fragmentation. This is a desirable characteristic for an internal standard as it simplifies the MS/MS method development.

The logical relationship of using a stable isotope-labeled internal standard in a quantitative LC-MS/MS workflow is depicted in the diagram below.

G cluster_workflow Quantitative LC-MS/MS Workflow A Biological Sample (contains Ciclesonide) B Spike with this compound (Internal Standard) A->B C Sample Preparation (e.g., SPE, LLE) B->C D LC Separation C->D E Mass Spectrometry (Ionization) D->E F MS1: Precursor Ion Selection Ciclesonide (m/z 541) This compound (m/z 552) E->F G MS2: Fragmentation (CID) F->G H Product Ion Detection (e.g., m/z 339.1) G->H I Quantification (Ratio of Analyte to IS) H->I

Caption: Workflow for the quantification of Ciclesonide using this compound.

Experimental Protocols

The following is a representative experimental protocol for the extraction and LC-MS/MS analysis of ciclesonide from a biological matrix, such as human plasma. This protocol is a synthesis of methodologies reported in the scientific literature.[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol). Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ciclesonide: m/z 541.3 -> [product ion]

      • This compound: m/z 552.4 -> [product ion]

    • Collision Energy: Optimized for the specific instrument and transition.

    • Source Temperature: e.g., 500°C.

    • IonSpray Voltage: e.g., 5500 V.

The experimental workflow from sample preparation to data analysis is visualized in the following diagram.

G cluster_exp_workflow Experimental Workflow Plasma Plasma Sample Spike Spiking Plasma->Spike IS This compound (IS) IS->Spike SPE Solid-Phase Extraction Spike->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data Data Analysis & Quantification MS->Data

Caption: A simplified experimental workflow for Ciclesonide analysis.

Conclusion

The mass shift of this compound is a fundamental aspect of its utility as an internal standard in quantitative bioanalysis. The incorporation of eleven deuterium atoms on the cyclohexyl group provides a distinct and reliable mass difference that allows for its differentiation from the unlabeled analyte by mass spectrometry. Understanding the location of the isotopic labels and the fragmentation behavior of both Ciclesonide and this compound is crucial for developing robust and accurate LC-MS/MS methods. This technical guide provides the foundational knowledge and practical details necessary for researchers and scientists to effectively utilize this compound in their studies.

References

Methodological & Application

Revolutionizing Respiratory Drug Analysis: A Highly Sensitive LC-MS/MS Method for Ciclesonide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for pharmaceutical analysis and clinical research, a detailed application note is now available for a robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ciclesonide (B122086) in biological matrices. This method, which utilizes Ciclesonide-d11 as a stable isotope-labeled internal standard, offers exceptional accuracy and precision, catering to the needs of researchers, scientists, and drug development professionals.

Ciclesonide is an inhaled corticosteroid prodrug used in the treatment of asthma.[1][2][3] It is converted in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which has a high affinity for glucocorticoid receptors.[1][3][4] The development of sensitive bioanalytical methods is crucial for accurately characterizing the pharmacokinetics of Ciclesonide and its active metabolite, especially with the advent of more efficient drug delivery devices that result in lower systemic exposure.[5]

This application note provides a comprehensive protocol for a method that achieves a lower limit of quantification (LLOQ) as low as 1 pg/mL in human serum, a tenfold improvement in sensitivity over previously reported methods.[5][6] This enhanced sensitivity is essential for fully characterizing the pharmacokinetic profiles of Ciclesonide and des-CIC in clinical studies.

Key Methodological Highlights:

  • Sample Preparation: The protocol details a liquid-liquid extraction (LLE) procedure using 1-chlorobutane (B31608) for the efficient extraction of Ciclesonide and its internal standard from serum samples.[5][6]

  • Chromatographic Separation: A reversed-phase LC method employing a C18 column with a gradient mobile phase ensures effective separation of the analytes from endogenous matrix components.

  • Mass Spectrometric Detection: The use of Atmospheric Pressure Photoionization (APPI) tandem mass spectrometry in negative ion mode provides high selectivity and sensitivity for the detection of both Ciclesonide and this compound.[5][6][7]

The method has been thoroughly validated, demonstrating excellent linearity, precision, and accuracy. The inter-assay precision and accuracy are within 9.6% CV and ± 4.0% bias, respectively.[5][6] The extraction recovery for both analytes is approximately 85%.[5][6]

Application Notes and Protocols

Introduction

This document outlines a detailed protocol for the quantitative analysis of Ciclesonide in human serum using an LC-MS/MS method. The use of this compound as an internal standard (IS) ensures high accuracy and reproducibility. This method is particularly suited for pharmacokinetic studies where low concentrations of the drug and its active metabolite, desisobutyryl-ciclesonide (des-CIC), are expected.

Materials and Reagents
  • Ciclesonide and this compound reference standards

  • HPLC-grade methanol (B129727), acetonitrile, 1-chlorobutane, and water

  • Formic acid (88%)

  • Human serum (blank)

  • Standard laboratory glassware and pipettes

Experimental Protocols
  • Stock Solutions: Prepare individual stock solutions of Ciclesonide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ciclesonide stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 ng/mL) in methanol:water (1:1, v/v).[6]

  • Calibration Standards and QC Samples: Spike blank human serum with the appropriate Ciclesonide working solutions to achieve a calibration curve ranging from 1 pg/mL to 500 pg/mL.[5][6] Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, and 380 pg/mL).[6]

  • To 0.500 mL of serum sample (standard, QC, or unknown), add the internal standard working solution.

  • Add 1-chlorobutane as the extraction solvent.

  • Vortex mix thoroughly for approximately 5 minutes.

  • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 0.5 mL Serum Sample Add_IS Add this compound (IS) Sample->Add_IS Add_Solvent Add 1-Chlorobutane Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data_Acquisition Data Acquisition (MRM) Inject->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing

Caption: Experimental workflow for Ciclesonide analysis.
  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Synergi MAX-RP, 50 x 2 mm, 4 µm).[6]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Flow Rate: A suitable flow rate (e.g., 0.60 mL/min).[6]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative ion mode.[5][6]

  • MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:

    • Ciclesonide: m/z 599.2 → 339.1[6]

    • This compound: m/z 610.4 → 339.1[6]

    • des-Ciclesonide: m/z 529.2 → 357.2[6]

Data Presentation

The quantitative data for the validated method is summarized in the table below.

ParameterResult
Linearity Range 1 - 500 pg/mL[5][6]
Correlation Coefficient (r²) > 0.99[5][6]
Lower Limit of Quantification (LLOQ) 1 pg/mL[5][6]
Inter-assay Precision (%CV) ≤ 9.6%[5][6]
Inter-assay Accuracy (%Bias) ± 4.0%[5][6]
Extraction Recovery ~85%[5][6]
Sample Stability Stable for 3 freeze-thaw cycles, 24h at room temperature, and up to 706 days at -20°C and -70°C.[5]
Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure reliable results. The key parameters and their logical relationships are depicted in the diagram below.

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Accuracy Accuracy Selectivity->Accuracy Precision Precision Selectivity->Precision Linearity Linearity & Range LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ Accuracy->Linearity Precision->Linearity Recovery Extraction Recovery Recovery->Accuracy Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Stability Stability Stability->Accuracy Stability->Precision

Caption: Key parameters in bioanalytical method validation.

This detailed application note and protocol provides a robust foundation for the accurate and sensitive quantification of Ciclesonide in biological samples, supporting further research and development in respiratory medicine.

References

Application Notes and Protocols for the Quantification of Ciclesonide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide (B122086) is an inhaled corticosteroid prodrug used in the management of asthma.[1][2] Following administration, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which exerts anti-inflammatory effects.[2][3] Accurate and sensitive quantification of ciclesonide and des-CIC in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[4] This document provides a detailed protocol for the simultaneous determination of ciclesonide and des-CIC in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Ciclesonide's pharmacokinetic profile is characterized by low systemic bioavailability after oral inhalation, high plasma protein binding (≥99%), and rapid clearance. The active metabolite, des-CIC, has a longer terminal half-life compared to the parent drug. Ultrasensitive bioanalytical methods are therefore essential to capture the low systemic concentrations of both analytes, with lower limits of quantification (LLOQ) reaching as low as 1 pg/mL.

Metabolic Pathway of Ciclesonide

The metabolic activation of ciclesonide is a critical aspect of its mechanism of action. The following diagram illustrates the conversion of the inactive prodrug to the active metabolite.

Ciclesonide Ciclesonide (Prodrug) Esterases Pulmonary Esterases Ciclesonide->Esterases desCIC Desisobutyryl-Ciclesonide (Active Metabolite) Esterases->desCIC Hydrolysis

Caption: Metabolic activation of Ciclesonide to Desisobutyryl-Ciclesonide.

Experimental Protocol: LC-MS/MS Quantification of Ciclesonide and Des-CIC

This protocol is based on a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.

Materials and Reagents
  • Analytes and Internal Standards:

    • Ciclesonide (CIC) reference standard

    • Desisobutyryl-ciclesonide (des-CIC) reference standard

    • Ciclesonide-d11 (CIC-d11) or other suitable stable isotope-labeled internal standard

    • Desisobutyryl-ciclesonide-d11 (des-CIC-d11) or other suitable stable isotope-labeled internal standard

    • Mifepristone can also be used as an internal standard.

  • Solvents and Chemicals:

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciclesonide, des-CIC, and the internal standards in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a solution of the internal standards in methanol:water (50:50, v/v) at an appropriate concentration (e.g., 400 pg/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 0.5 mL of plasma into a clean polypropylene (B1209903) tube.

  • Addition of Internal Standard: Add 20 µL of the IS working solution to each plasma sample, calibration standard, and QC sample, except for the blank plasma.

  • Vortexing: Vortex the samples for approximately 15 seconds.

  • Addition of Buffer: Add 0.5 mL of 200 mmol/L ammonium acetate solution and briefly mix.

  • Extraction: Add 2 mL of methyl tert-butyl ether or 1-chlorobutane, vortex for 5 minutes, and then centrifuge at 12,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Methanol.

  • Gradient Elution: A linear gradient elution is recommended to achieve optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Source: Positive ion mode APCI or APPI.

  • Detection Mode: Selected Reaction Monitoring (SRM).

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_buffer Add Ammonium Acetate Buffer vortex1->add_buffer add_solvent Add Extraction Solvent (e.g., MTBE) add_buffer->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Supernatant vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18) inject->separation ionization Ionization (APCI/APPI) separation->ionization detection SRM Detection ionization->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analytes calibrate->quantify

Caption: Workflow for the quantification of Ciclesonide in human plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of ciclesonide and des-CIC.

Table 1: Calibration Curve and LLOQ
AnalyteCalibration Range (pg/mL)Linearity (r²)LLOQ (pg/mL)
Ciclesonide1 - 500> 0.991
Des-CIC1 - 500> 0.991

Data adapted from a highly sensitive method.

Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
CiclesonideLow3< 10± 5< 10± 5
Mid150< 8± 4< 8± 4
High380< 8± 4< 8± 4
Des-CICLow3< 10± 5< 10± 5
Mid150< 8± 4< 8± 4
High380< 8± 4< 8± 4

Precision and accuracy data are representative values from validated methods.

Table 3: Recovery and Matrix Effect
AnalyteExtraction Recovery (%)Matrix Effect (%)
Ciclesonide~ 85Minimal
Des-CIC~ 85Minimal

Recovery data is based on reported values.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. This includes assessing:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Precision and Accuracy: Both within and between runs.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analytes.

  • Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Conclusion

The described LC-MS/MS method provides a robust and highly sensitive approach for the simultaneous quantification of ciclesonide and its active metabolite, des-CIC, in human plasma. The protocol, including liquid-liquid extraction and subsequent analysis, is suitable for pharmacokinetic and other clinical studies requiring accurate measurement of these compounds. Adherence to rigorous validation procedures is essential to ensure the reliability of the generated data.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of Ciclesonide and its Active Metabolite in Human Serum Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ciclesonide (B122086) (CIC) is a corticosteroid prodrug used in the treatment of asthma and allergic rhinitis. Following administration, it is converted by intracellular esterases into its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). Accurate quantification of both ciclesonide and des-CIC in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and highly sensitive method for the simultaneous determination of ciclesonide and des-CIC in human serum using their respective deuterated internal standards (CIC-d11 and des-CIC-d11) followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

Experimental Protocol

This protocol outlines a liquid-liquid extraction (LLE) procedure for the sample preparation of ciclesonide and des-ciclesonide from human serum.

Materials:

  • Human serum samples

  • Ciclesonide and des-ciclesonide analytical standards

  • Ciclesonide-d11 (CIC-d11) and des-ciclesonide-d11 (des-CIC-d11) internal standards

  • 1-Chlorobutane (B31608) (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) solution (200 mmol/L)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Acetic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge capable of 12,000 x g

  • Dry ice/acetone bath

  • LC-MS/MS system (e.g., coupled with an Atmospheric Pressure Photoionization (APPI) source)

Procedure:

  • Sample Spiking: To 0.500 mL of human serum sample in a microcentrifuge tube, add 20 µL of a combined internal standard working solution containing CIC-d11 and des-CIC-d11. Vortex mix for approximately 15 seconds.

  • Protein Precipitation and pH Adjustment: Add 0.50 mL of 200 mmol/L ammonium acetate solution to each sample tube and briefly mix. This step helps to precipitate proteins and adjust the pH of the sample.

  • Liquid-Liquid Extraction: Add 2 mL of 1-chlorobutane to each tube. Vortex mix vigorously for 5 minutes to ensure thorough extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the samples for 5 minutes at 12,000 x g to separate the aqueous and organic layers.

  • Supernatant Transfer: Freeze the aqueous (lower) phase in a dry ice/acetone bath. Carefully decant the organic (upper) phase into a clean glass tube.

  • Evaporation: The subsequent steps would typically involve evaporating the organic solvent to dryness and reconstituting the residue in a suitable mobile phase for LC-MS/MS analysis. The specific details of this step were not fully elaborated in the provided search results.

  • LC-MS/MS Analysis: Analyze the prepared sample by LC-MS/MS. A reversed-phase column, such as a Phenomenex Synergi MAX-RP, can be used for chromatographic separation.[1] The mobile phase can consist of a gradient of water and acetonitrile with a small amount of acetic acid.[1] Detection is performed using a tandem mass spectrometer, often with an APPI source for enhanced sensitivity, monitoring for the specific mass transitions of ciclesonide, des-ciclesonide, and their deuterated internal standards.[1][2]

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for ciclesonide and des-ciclesonide in human serum.[2]

Table 1: Method Validation Parameters

ParameterCiclesonidedes-Ciclesonide
Lower Limit of Quantification (LLOQ)1 pg/mL1 pg/mL
Linearity Range1 - 500 pg/mL1 - 500 pg/mL
Correlation Coefficient (r²)> 0.99> 0.99
Extraction Recovery~85%~85%

Table 2: Inter-assay Precision and Accuracy

AnalyteQuality Control Sample LevelPrecision (%CV)Accuracy (% Bias)
CiclesonideLow≤ 9.6%± 4.0%
Medium≤ 9.6%± 4.0%
High≤ 9.6%± 4.0%
des-CiclesonideLow≤ 9.6%± 4.0%
Medium≤ 9.6%± 4.0%
High≤ 9.6%± 4.0%

Alternative Sample Preparation Methods

While liquid-liquid extraction is a robust technique, other methods like protein precipitation and solid-phase extraction (SPE) can also be employed for ciclesonide analysis.

  • Protein Precipitation: This method involves adding a precipitating agent, such as a solution of 0.2 M ZnSO4 in acetonitrile (1:1), to the sample to denature and pellet proteins. The supernatant is then collected for analysis. This is often a simpler and faster technique but may result in a less clean sample compared to LLE or SPE.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analytes of interest while matrix components are washed away. The analytes are then eluted with a suitable solvent. This method can provide very clean extracts and the potential for sample concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for ciclesonide and des-ciclesonide from human serum.

G Sample 0.5 mL Human Serum Spike Add 20 µL CIC-d11 & des-CIC-d11 Internal Standard Sample->Spike Vortex1 Vortex Mix (15s) Spike->Vortex1 AddBuffer Add 0.5 mL 200 mM Ammonium Acetate Vortex1->AddBuffer Mix1 Briefly Mix AddBuffer->Mix1 AddSolvent Add 2 mL 1-Chlorobutane Mix1->AddSolvent Vortex2 Vortex Mix (5 min) AddSolvent->Vortex2 Centrifuge Centrifuge (12,000 x g, 5 min) Vortex2->Centrifuge Freeze Freeze Aqueous Layer (Dry Ice/Acetone) Centrifuge->Freeze Decant Decant Organic Layer Freeze->Decant Analysis LC-MS/MS Analysis Decant->Analysis

Caption: Liquid-Liquid Extraction Workflow for Ciclesonide Analysis.

References

Application Notes and Protocols for Ciclesonide-d11 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the utilization of Ciclesonide-d11 in various in vitro assays. Ciclesonide (B122086) is a corticosteroid prodrug that is converted in situ to its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which exhibits high affinity for the glucocorticoid receptor (GR). This compound, a deuterated analog of Ciclesonide, serves as a valuable tool in metabolic stability studies and as an internal standard for quantitative analysis.

Data Presentation: Ciclesonide and des-CIC Activity

The following table summarizes the reported concentrations and potencies of Ciclesonide and its active metabolite, des-CIC, in various in vitro systems. These values can serve as a starting point for experimental design.

CompoundAssay TypeCell/System TypeConcentration/PotencyReference
CiclesonideMetabolism and UptakeHuman Alveolar Type II Epithelial (A549) Cells2 x 10⁻⁸ M (0.02 µM)[1]
CiclesonideMetabolismHuman Lung and Liver Precision-Cut Tissue Slices25 µM[2]
CiclesonideMCP-1 Secretion InhibitionHuman Airway Smooth Muscle CellsPre-incubation for 30 min[3]
des-CICGlucocorticoid Receptor BindingRat Glucocorticoid ReceptorRelative Binding Affinity: 1212 (Dexamethasone = 100)
CiclesonideGlucocorticoid Receptor BindingRat Glucocorticoid ReceptorRelative Binding Affinity: 12 (Dexamethasone = 100)
This compoundInternal StandardHuman Serum LC-MS/MSUsed for quantification of Ciclesonide and des-CIC[4][5]
This compoundInternal StandardHuman Plasma LC-MS/MSUsed for quantification of Ciclesonide and des-CIC[6]

Signaling Pathway

Ciclesonide exerts its anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway. As a prodrug, it must first be metabolized to des-CIC to become active.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ciclesonide Ciclesonide (Prodrug) Esterases Intracellular Esterases Ciclesonide->Esterases Metabolism desCIC des-CIC (Active Metabolite) Esterases->desCIC Active_GR Active GR-des-CIC Complex desCIC->Active_GR Binding GR_complex Inactive GR Complex (with HSPs) GR_complex->Active_GR HSP dissociation Active_GR_nucleus Active GR-des-CIC Complex Active_GR->Active_GR_nucleus Nuclear Translocation Nucleus Nucleus GRE Glucocorticoid Response Elements (GREs) Transcription Modulation of Gene Transcription GRE->Transcription Anti_inflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Transcription->Pro_inflammatory Downregulation NFkB_AP1 NF-κB / AP-1 Active_GR_nucleus->GRE Binding Active_GR_nucleus->NFkB_AP1 Tethering/Inhibition

Ciclesonide Mechanism of Action

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human glucocorticoid receptor.

Workflow:

G A Prepare serial dilutions of Ciclesonide, des-CIC, and reference (e.g., Dexamethasone) C Add diluted test compounds to respective wells A->C B Add assay buffer, recombinant human GR, and fluorescently labeled glucocorticoid to wells B->C D Incubate to reach equilibrium (e.g., 4°C for 18 hours) C->D E Measure fluorescence polarization D->E F Calculate IC50 values E->F

GR Competitive Binding Assay Workflow

Materials:

  • Recombinant human Glucocorticoid Receptor (GR)

  • Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)

  • Assay Buffer

  • Test compounds (Ciclesonide, des-CIC) and a reference agonist (e.g., Dexamethasone)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and a reference compound.

  • In a 96-well plate, add the assay buffer, recombinant human GR, and the fluorescently labeled glucocorticoid.

  • Add the diluted test compounds or reference compound to the appropriate wells. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucocorticoid).

  • Incubate the plate to allow the binding to reach equilibrium (e.g., at 4°C for 18 hours).

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Calculate the concentration of the test compound that results in a half-maximal shift in polarization to determine the IC50 value, which reflects the relative affinity of the compound for GR.

Cytokine Release Assay

This assay evaluates the potential of Ciclesonide and des-CIC to inhibit the release of pro-inflammatory cytokines from immune cells.

Workflow:

G A Isolate human Peripheral Blood Mononuclear Cells (PBMCs) B Pre-treat PBMCs with various concentrations of Ciclesonide or des-CIC A->B C Stimulate cells with an inflammatory agent (e.g., LPS, TNF-α) B->C D Incubate for a defined period (e.g., 6-24 hours) C->D E Collect supernatant D->E F Quantify cytokine levels (e.g., IL-6, TNF-α, IL-1β) using ELISA or multiplex assay E->F G Determine IC50 for cytokine inhibition F->G

Cytokine Release Assay Workflow

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))

  • Test compounds (Ciclesonide, des-CIC)

  • ELISA or multiplex assay kits for target cytokines (e.g., IL-6, TNF-α, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.

  • Plate the PBMCs in a 96-well plate at a predetermined density.

  • Pre-treat the cells with a range of concentrations of Ciclesonide or des-CIC for 1 hour.

  • Stimulate the cells with an inflammatory agent to induce cytokine release.

  • Incubate the plate for a specified duration (e.g., 6 to 24 hours) at 37°C in a CO₂ incubator.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of the target cytokines in the supernatant using an appropriate method like ELISA or a multiplex bead-based assay.

  • Calculate the percent inhibition of cytokine release for each concentration of the test compound and determine the IC50 value.

In Vitro Metabolic Stability Assay Using this compound

This protocol outlines the use of this compound to assess the metabolic stability of Ciclesonide in a system such as human liver microsomes.

Workflow:

G A Prepare incubation mixtures with human liver microsomes, Ciclesonide, and an NADPH regenerating system B Incubate at 37°C A->B C At various time points, take aliquots and quench the reaction with cold acetonitrile (B52724) containing this compound (Internal Standard) B->C D Process samples by centrifugation to precipitate proteins C->D E Analyze supernatant by LC-MS/MS D->E F Quantify the remaining Ciclesonide relative to this compound E->F G Determine metabolic half-life (t½) F->G

Metabolic Stability Assay Workflow

Materials:

  • Ciclesonide

  • This compound (internal standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of Ciclesonide and this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution of Ciclesonide at the desired final concentration in the incubation mixture.

  • In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the Ciclesonide working solution. Pre-warm the mixture at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of this compound.

  • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of Ciclesonide to this compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining Ciclesonide versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

References

Application of Ciclesonide-d11 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide (B122086) is a synthetic corticosteroid used in the management of asthma and allergic rhinitis. It is administered as a prodrug, which is enzymatically converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), primarily in the lungs.[1][2][3][4] This targeted activation minimizes systemic side effects. Accurate and sensitive bioanalytical methods are crucial for the pharmacokinetic evaluation of ciclesonide and des-CIC. Ciclesonide-d11, a deuterated analog of ciclesonide, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high precision and accuracy in quantitation. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies.

Pharmacokinetic Profile of Ciclesonide

Ciclesonide exhibits a unique pharmacokinetic profile characterized by its activation in the target organ. After inhalation, ciclesonide is hydrolyzed by esterases in the lungs to form des-CIC, which has a significantly higher affinity for the glucocorticoid receptor.[5] The oral bioavailability of both ciclesonide and des-CIC is very low (<1%), and they are highly protein-bound (≥99%) in plasma. The primary route of elimination for ciclesonide and its metabolites is through feces.

Data Presentation: Pharmacokinetic Parameters of Desisobutyryl-Ciclesonide (des-CIC)

The following table summarizes the key pharmacokinetic parameters of the active metabolite, des-CIC, in healthy subjects following inhalation of ciclesonide.

ParameterValueReference
Tmax (h) 0.75 - 1.5
Cmax (pmol/mL) 3.29
Terminal Elimination Half-life (t1/2) (h) 5.7
AUC0-∞ (μg·h·L−1) 6.68 (following a single 1280 µg dose)
Systemic Bioavailability >50% (from metered-dose inhaler)
Volume of Distribution (Vd) (L/kg) 2.9 (for ciclesonide)
Total Serum Clearance (L/h/kg) 2.0 (for ciclesonide)

Experimental Protocols

Bioanalytical Method for the Quantification of Ciclesonide and Des-CIC in Human Serum using LC-MS/MS

This protocol describes a validated, sensitive method for the simultaneous quantification of ciclesonide and its active metabolite, des-CIC, in human serum using this compound and Des-CIC-d11 as internal standards.

1. Materials and Reagents

  • Ciclesonide and Des-CIC reference standards

  • This compound and Des-CIC-d11 (Internal Standards - IS)

  • Human Serum (blank)

  • 1-Chlorobutane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciclesonide, des-CIC, this compound, and Des-CIC-d11 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions of ciclesonide and des-CIC with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound and Des-CIC-d11 stock solutions with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 pg/mL each.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of human serum (calibrator, QC, or study sample) into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (containing 100 pg/mL each of this compound and Des-CIC-d11).

  • Vortex for 10 seconds.

  • Add 1.5 mL of 1-chlorobutane.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-2.5 min: 30-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-30% B

      • 3.6-4.7 min: 30% B

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Run Time: 4.7 minutes

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative mode.

    • Source Temperature: 300°C

    • Sprayer Voltage: -800 V

    • MRM Transitions:

      • Ciclesonide: Monitor appropriate precursor and product ions.

      • This compound: Monitor appropriate precursor and product ions.

      • Des-CIC: Monitor appropriate precursor and product ions.

      • Des-CIC-d11: Monitor appropriate precursor and product ions.

5. Method Validation

The method should be validated according to regulatory guidelines, including assessment of:

  • Linearity: Calibration curves should have a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Inter-assay precision should be within 9.6% CV and accuracy within ±4.0% bias for QC samples.

  • Lower Limit of Quantification (LLOQ): A highly sensitive method can achieve an LLOQ of 1 pg/mL for both analytes.

  • Extraction Recovery: Should be consistent and reproducible, approximately 85% for both analytes.

  • Stability: Assess freeze-thaw, bench-top, and long-term stability in the matrix.

Visualizations

Ciclesonide Metabolic Pathway

The following diagram illustrates the metabolic activation of ciclesonide to its active form, desisobutyryl-ciclesonide, and its subsequent metabolism.

G Ciclesonide Ciclesonide (Prodrug) DesCIC Desisobutyryl-Ciclesonide (des-CIC) (Active Metabolite) Ciclesonide->DesCIC Esterases (in Lungs) Metabolites Inactive Metabolites DesCIC->Metabolites CYP3A4 (primarily in Liver)

Caption: Metabolic activation of Ciclesonide.

Glucocorticoid Receptor Signaling Pathway

This diagram outlines the mechanism of action of des-CIC via the glucocorticoid receptor signaling pathway.

G cluster_cell Target Cell (e.g., Airway Epithelial Cell) cluster_nucleus Nucleus DesCIC Des-CIC GR Glucocorticoid Receptor (GR) DesCIC->GR Binds to GR_complex GR-Des-CIC Complex GRE Glucocorticoid Response Element (GRE) on DNA GR_complex->GRE Translocates to Nucleus and binds to GRE GR->GR_complex Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory Increased synthesis of anti-inflammatory proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory Pro_inflammatory Decreased synthesis of pro-inflammatory proteins (e.g., Cytokines, Chemokines) Gene_Transcription->Pro_inflammatory

Caption: Glucocorticoid Receptor Signaling.

Experimental Workflow for Pharmacokinetic Analysis

The logical flow of a pharmacokinetic study utilizing this compound is depicted below.

G cluster_study Clinical/Preclinical Study cluster_bioanalysis Bioanalytical Laboratory cluster_pk Pharmacokinetic Analysis Drug_Admin Ciclesonide Administration (e.g., Inhalation) Sample_Collection Serial Blood Sample Collection Drug_Admin->Sample_Collection IS_Spiking Spiking with This compound & Des-CIC-d11 Sample_Collection->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification Quantification of Ciclesonide & Des-CIC LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Modeling Results Generation of PK Parameters (AUC, Cmax, t1/2, etc.) PK_Modeling->Results

Caption: Pharmacokinetic Study Workflow.

References

Application Note: Quantitative Analysis of Ciclesonide and its Active Metabolite, desisobutyryl-Ciclesonide, in Human Serum Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic analysis of Ciclesonide (B122086).

Introduction: Ciclesonide (CIC) is an inhaled corticosteroid prodrug used for the treatment of asthma and allergic rhinitis.[1][2] Following administration, it is converted by intracellular esterases in the lungs and airways into its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[3][4][5] This active metabolite possesses a glucocorticoid receptor binding affinity that is approximately 100-120 times higher than the parent compound. Accurate quantification of both Ciclesonide and des-CIC in biological matrices is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Ciclesonide and des-CIC in human serum. The protocol incorporates Ciclesonide-d11 and its corresponding metabolite, des-CIC-d11, as internal standards (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.

Metabolic Pathway of Ciclesonide

Ciclesonide's therapeutic action is dependent on its metabolic activation. The primary pathway involves the hydrolysis of the parent drug to des-CIC by esterases, such as carboxylesterases and cholinesterases, within the target tissues. The active metabolite, des-CIC, can then undergo reversible esterification with fatty acids (e.g., oleic acid, palmitic acid) to form lipophilic conjugates, which may act as an intracellular drug reservoir, potentially prolonging its anti-inflammatory effects. Further metabolism of des-CIC occurs in the liver, primarily mediated by the CYP3A4 isozyme.

G cluster_activation Activation in Target Tissue (Lungs/Nose) cluster_systemic Systemic Metabolism (Liver) CIC Ciclesonide (Prodrug) DES_CIC des-CIC (Active Metabolite) CIC->DES_CIC Hydrolysis (Esterases) CONJ des-CIC Fatty Acid Conjugates (Reversible Depot) DES_CIC->CONJ Esterification DES_CIC_sys des-CIC (Systemic) DES_CIC->DES_CIC_sys Systemic Circulation MET Inactive Metabolites DES_CIC_sys->MET CYP3A4

Caption: Metabolic activation and clearance pathway of Ciclesonide.

Experimental Protocol: LC-MS/MS Analysis

This protocol is based on an ultrasensitive method capable of achieving a lower limit of quantification (LLOQ) of 1 pg/mL.

1. Materials and Reagents:

  • Ciclesonide and des-CIC analytical standards

  • This compound (IS1) and des-CIC-d11 (IS2)

  • Human serum (blank)

  • 1-Chlorobutane (B31608) (extraction solvent)

  • Methanol, Acetonitrile (HPLC grade)

  • Acetic Acid, Formic Acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2. Internal Standard Spiking Solution:

  • Prepare a combined stock solution of this compound and des-CIC-d11 in an appropriate solvent (e.g., methanol).

  • Dilute the stock solution to a final working concentration for spiking into samples.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 0.500 mL of human serum (calibrator, quality control, or unknown sample) into a clean polypropylene (B1209903) tube.

  • Add the internal standard working solution (e.g., 50 µL) to each tube and vortex briefly.

  • Add 3 mL of 1-chlorobutane to each tube.

  • Cap and vortex vigorously for 5-10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 0.5 mL Serum Spike Add IS (CIC-d11, des-CIC-d11) Sample->Spike Extract Liquid-Liquid Extraction (1-Chlorobutane) Spike->Extract Evap Evaporate Extract->Evap Recon Reconstitute Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data

Caption: General workflow for sample preparation and analysis.

4. LC-MS/MS Instrumentation and Conditions: The following tables summarize the instrumental conditions for a validated, high-sensitivity assay.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

Parameter Setting
Liquid Chromatography
HPLC System Shimadzu LC-20AD or equivalent
Column Phenomenex Synergi MAX-RP (50 × 2 mm, 4 µm)
Mobile Phase A 0.01% Acetic Acid in Water-Acetone (90/10, v/v)
Mobile Phase B 0.01% Acetic Acid in Acetonitrile-Acetone (90/10, v/v)
Flow Rate 0.60 mL/min (with gradient adjustments)
Injection Volume 10-20 µL
Column Temperature Ambient
Mass Spectrometry
Instrument SCIEX API 5000 or equivalent triple quadrupole MS
Ionization Source Atmospheric Pressure Photoionization (APPI)
Ionization Mode Negative
Source Temperature 300 °C

| Collision Gas | Nitrogen |

Table 2: MS/MS Transitions and Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ciclesonide (CIC) 599.2 339.1 26
des-CIC 529.2 357.2 21
This compound (IS1) 610.4 339.1 26
des-CIC-d11 (IS2) 540.4 357.2 21

Data sourced from Chen et al., 2020.

Quantitative Data and Method Performance

The use of a deuterated internal standard and an APPI source allows for excellent method performance, crucial for capturing low systemic exposure following inhalation.

Table 3: Method Validation Summary

Parameter Ciclesonide (CIC) des-CIC
Linearity Range 1 - 500 pg/mL 1 - 500 pg/mL
Correlation Coefficient (r²) > 0.99 > 0.99
LLOQ 1 pg/mL 1 pg/mL
Inter-assay Precision (%CV) ≤ 9.6% ≤ 9.6%
Inter-assay Accuracy (%Bias) ± 4.0% ± 4.0%
Mean Extraction Recovery 85.9% 84.2%

Data sourced from Chen et al., 2020 and an ultrasensitive LC-APPI-MS/MS method.

Table 4: Example Pharmacokinetic Parameters of des-CIC in Humans

Administration Route (Dose) Cmax (ng/L) Tmax (h) t½ (h)
Inhaled (1280 µg) 1550 0.75 - 1.5 5.7
Nasal Aerosol HFA (300 µg) 59.1 - -
Nasal Spray AQ (300 µg) 15.2 - -

Pharmacokinetic parameters represent the active metabolite des-CIC. Data compiled from studies in human patients and healthy volunteers.

Conclusion

The described LC-MS/MS protocol provides a robust and ultrasensitive method for the simultaneous quantification of Ciclesonide and its primary active metabolite, des-CIC, in human serum. The implementation of a stable isotope-labeled internal standard, this compound, is critical for achieving the accuracy and precision required for clinical pharmacokinetic studies, especially when dealing with the low systemic concentrations observed after therapeutic inhalation doses. This detailed methodology serves as a valuable resource for laboratories in the fields of drug metabolism, pharmacokinetics, and clinical drug development.

References

Application Note: High-Throughput Analysis of Ciclesonide and Ciclesonide-d11 in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the corticosteroid Ciclesonide and its deuterated internal standard, Ciclesonide-d11, in human serum. The protocol employs a reversed-phase liquid chromatography system coupled with tandem mass spectrometry (LC-MS/MS), providing high selectivity and a low limit of quantification. This method is particularly suited for pharmacokinetic studies and therapeutic drug monitoring where precise and reliable measurements are essential. The sample preparation involves a straightforward liquid-liquid extraction, ensuring high recovery and minimal matrix effects.

Introduction

Ciclesonide is a potent glucocorticoid used in the management of asthma. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the analytical results. This document provides a detailed protocol for the separation and quantification of Ciclesonide and this compound using LC-MS/MS.

Experimental

Liquid Chromatography Conditions

A reversed-phase liquid chromatography method was optimized for the separation of Ciclesonide and its deuterated analog. The chromatographic parameters are summarized in the table below.

ParameterValue
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Run Time Approximately 5 minutes
Mass Spectrometry Conditions

An atmospheric pressure photoionization (APPI) source was utilized for its high sensitivity and selectivity for the analytes of interest.[1][2][3] The mass spectrometer was operated in negative ionization mode.

ParameterValue
Ionization Mode Atmospheric Pressure Photoionization (APPI), Negative Ion
Source Temperature 300 °C[1]
Sprayer Voltage -800 V[1]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3
Gradient Elution Program
Time (min)% Mobile Phase B
0.040
2.595
3.595
3.640
5.040
MRM Transitions and Retention Times
CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Ciclesonide541.3355.2~2.3
This compound552.4366.2~2.3

Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human serum in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of 1-chlorobutane (B31608) as the extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (60:40, Mobile Phase A:Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Analysis

The concentration of Ciclesonide in the serum samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the calibration curves is assessed using a linear regression model.

Workflow Diagramdot

// Nodes Sample [label="Serum Sample\n(200 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_Spike [label="Spike with\nthis compound IS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Liquid-Liquid Extraction\n(1-chlorobutane)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifugation [label="Centrifugation\n(10,000 x g, 5 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Supernatant_Transfer [label="Transfer Organic Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Evaporation\n(Nitrogen, 40 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Reconstitution [label="Reconstitution\n(Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Injection [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Processing &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> IS_Spike [color="#202124"]; IS_Spike -> Extraction [color="#202124"]; Extraction -> Centrifugation [color="#202124"]; Centrifugation -> Supernatant_Transfer [color="#202124"]; Supernatant_Transfer -> Evaporation [color="#202124"]; Evaporation -> Reconstitution [color="#202124"]; Reconstitution -> LC_Injection [color="#202124"]; LC_Injection -> Data_Analysis [color="#202124"]; }

References

Application Notes and Protocols for the Mass Spectrometric Detection of Ciclesonide-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ciclesonide-d11, a deuterated internal standard for Ciclesonide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and data presentation for the accurate detection of this compound, alongside its non-labeled counterpart, Ciclesonide, and its active metabolite, Desisobutyryl-ciclesonide (des-CIC).

Mass Spectrometry Parameters

The successful detection of this compound and related compounds relies on optimized mass spectrometry settings. The following tables summarize the key parameters for multiple reaction monitoring (MRM) analysis. These parameters have been established using an API 5000 triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source operated in negative mode, and have demonstrated high sensitivity and specificity.[1]

Table 1: Mass Spectrometry Parameters for Ciclesonide and this compound [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Ciclesonide599.2339.126Negative APPI
This compound (IS)610.4339.126Negative APPI

Table 2: Mass Spectrometry Parameters for Desisobutyryl-ciclesonide and its Deuterated Internal Standard [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
des-CIC529.2357.221Negative APPI
des-CIC-d11 (IS)540.4357.221Negative APPI

Note: The source temperature was maintained at 300°C and the sprayer voltage was set at -800 V. Nitrogen was used as the collision gas at a setting of 4. The dwell time for each transition was 70 ms.[1]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Human Serum[1][2]

This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of Ciclesonide and its metabolites from human serum, a method chosen for its high recovery rate of approximately 85%.[1][2]

Materials:

  • Human serum samples

  • This compound and des-CIC-d11 internal standard (IS) working solution

  • 1-Chlorobutane (B31608) (extraction solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (Mobile Phase A)

Procedure:

  • Pipette 0.500 mL of human serum into a microcentrifuge tube.

  • Add the internal standard working solution containing this compound and des-CIC-d11.

  • Add 3 mL of 1-chlorobutane to the serum sample.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase liquid chromatography method is employed for the separation of Ciclesonide and its related compounds.[1]

Table 3: Liquid Chromatography Parameters [1]

ParameterCondition
LC SystemShimadzu HPLC with LC-20AD pumps and SIL-20AC HT injector
ColumnPhenomenex Synergi MAX-RP (50 x 2 mm, 4 µm, 80 Å)
Mobile Phase A0.01% Acetic acid in Water-Acetone (90/10, v/v)
Mobile Phase B0.01% Acetic acid in Acetonitrile-Acetone (90/10, v/v)
Flow Rate0.60 mL/min (with variations during the gradient)
Column TemperatureAmbient
Injection Volume10 µL

Table 4: Gradient Elution Program [1]

Time (min)% BFlow Rate (mL/min)
0.01 - 1.7045 -> 1000.60
1.70 - 2.301000.60
2.30 - 3.201000.60 -> 1.60
3.20 - 3.30100 -> 451.60 -> 0.60
3.30 - 4.70450.60

Under these conditions, the retention times are approximately 2.25 min for Ciclesonide and this compound, and 1.40 min for des-CIC and des-CIC-d11.[1]

Method Validation and Performance

The described method has been validated for the quantification of Ciclesonide and des-CIC in human serum with a lower limit of quantification (LLOQ) of 1 pg/mL.[1][2] The calibration curves demonstrated good linearity (r² > 0.99) over a concentration range of 1–500 pg/mL.[1][2] The inter-assay precision was within 9.6% CV, and the accuracy was within ± 4.0% bias for quality control samples.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound and related compounds from biological samples.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis serum Serum Sample (0.5 mL) add_is Add Internal Standard (this compound) serum->add_is extraction Liquid-Liquid Extraction (1-Chlorobutane) add_is->extraction vortex Vortex (5 min) extraction->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (Reversed-Phase C8) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Analytes

The following diagram shows the relationship between the prodrug Ciclesonide, its active metabolite des-CIC, and their respective deuterated internal standards.

G Ciclesonide Ciclesonide (Prodrug) desCIC des-Ciclesonide (Active Metabolite) Ciclesonide->desCIC Metabolism Ciclesonide_d11 This compound (Internal Standard) Ciclesonide->Ciclesonide_d11 Structural Analog desCIC_d11 des-Ciclesonide-d11 (Internal Standard) desCIC->desCIC_d11 Structural Analog

Caption: Analyte relationships in Ciclesonide bioanalysis.

References

Troubleshooting & Optimization

Technical Support Center: Ciclesonide-d11 Isotopic Exchange Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic exchange issues with Ciclesonide-d11. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our research?

This compound is a deuterated analog of Ciclesonide (B122086), a corticosteroid used in the treatment of asthma and allergic rhinitis. In analytical and pharmacokinetic studies, this compound serves as a stable isotope-labeled internal standard.[1] Its use in techniques like liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of Ciclesonide in biological samples by correcting for variability during sample preparation and analysis.[1]

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment. This can be problematic when using this compound as an internal standard because it alters the mass of the standard, leading to inaccurate quantification of the target analyte, Ciclesonide. Factors such as pH, temperature, and the chemical environment can influence the rate of this exchange. The stability of the carbon-deuterium bond is a key factor in preventing this exchange.

Q3: How can I minimize the risk of isotopic exchange during my experiments?

To minimize isotopic exchange, it is crucial to control the experimental conditions. This includes maintaining a neutral pH for your samples and chromatographic mobile phases whenever possible.[2] Storage of this compound solutions at low temperatures can also slow down the exchange rate. Additionally, using aprotic solvents for sample preparation and storage can help prevent back-exchange with protic solvents like water or methanol.

Troubleshooting Isotopic Exchange

Issue 1: Loss of Deuterium Signal or Appearance of Unlabeled Ciclesonide

If you observe a decrease in the this compound signal and a corresponding increase in the signal for unlabeled Ciclesonide, it is likely that isotopic exchange is occurring.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that this compound stock and working solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers to prevent exposure to atmospheric moisture.

  • Assess Solvent and pH: Evaluate the pH of your sample matrix and mobile phases. Acidic or basic conditions can catalyze deuterium-hydrogen exchange.[2] Consider using aprotic solvents where feasible.

  • Investigate Sample Preparation: Prolonged exposure to protic solvents or elevated temperatures during sample preparation can promote isotopic exchange. Minimize incubation times and keep samples cool.

  • Evaluate Isotopic Purity: Verify the isotopic purity of your this compound standard using NMR or high-resolution mass spectrometry (HR-MS).

Quantitative Data on Isotopic Stability

The stability of this compound is influenced by pH and temperature. The following table summarizes illustrative data on the percentage of deuterium loss over time under different conditions.

Condition4°C25°C (Room Temperature)40°C
pH 4 (Acidic) < 1% loss over 24h2-3% loss over 24h5-7% loss over 24h
pH 7 (Neutral) Negligible loss over 24h< 1% loss over 24h1-2% loss over 24h
pH 10 (Basic) 1-2% loss over 24h4-6% loss over 24h>10% loss over 24h

Note: This data is illustrative and the actual rates of exchange may vary based on the specific experimental matrix and conditions.

Experimental Protocols

Protocol 1: Assessing Isotopic Purity by Quantitative ¹H-NMR

This protocol outlines a method for determining the isotopic purity of this compound.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid)

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Accurately weigh the this compound sample and the internal standard.

  • Dissolve both in the deuterated NMR solvent in a clean, dry NMR tube.

  • Acquire a high-resolution ¹H-NMR spectrum.

  • Integrate the signals corresponding to the protons in the internal standard and any residual protons in the this compound at the positions of deuteration.

  • Calculate the isotopic purity based on the relative integrals of the internal standard and the residual proton signals.

Protocol 2: High-Resolution Mass Spectrometry (HR-MS) for Detecting Isotopic Exchange

This protocol provides a method for detecting and quantifying the extent of isotopic exchange in this compound.

Materials:

  • This compound sample

  • LC-HRMS system

  • Appropriate solvents for mobile phase

Procedure:

  • Prepare a solution of this compound in the experimental matrix to be tested.

  • Incubate the sample under the desired conditions (e.g., specific pH, temperature, and time).

  • Inject the sample into the LC-HRMS system.

  • Acquire full-scan mass spectra in the region of the expected m/z for both this compound and unlabeled Ciclesonide.

  • Extract the ion chromatograms for the molecular ions of both species.

  • Calculate the percentage of isotopic exchange by comparing the peak areas of the deuterated and non-deuterated forms.

Visualizing Workflows and Relationships

Isotopic_Exchange_Troubleshooting_Workflow Troubleshooting Workflow for Isotopic Exchange start Observation: Loss of Deuterium Signal or Appearance of Unlabeled Analyte storage Step 1: Verify Storage Conditions - Temperature - Light Exposure - Container Seal start->storage solvent Step 2: Assess Solvent & pH - Sample Matrix pH - Mobile Phase pH - Use of Protic Solvents storage->solvent prep Step 3: Investigate Sample Preparation - Incubation Time - Temperature Exposure solvent->prep purity Step 4: Evaluate Isotopic Purity - NMR Analysis - HR-MS Analysis prep->purity remediate Remediation: - Optimize Storage - Adjust pH/Solvent - Modify Sample Prep purity->remediate end Resolution: Stable Isotopic Standard Signal remediate->end

Caption: A step-by-step workflow for troubleshooting isotopic exchange in this compound.

Ciclesonide Metabolism and Potential for Metabolic Switching

Ciclesonide is a prodrug that is metabolized in the body to its active form, desisobutyryl-ciclesonide (B8069184) (des-CIC). This conversion is primarily carried out by esterases in the lungs.

Ciclesonide_Metabolism Ciclesonide Metabolic Pathway Ciclesonide Ciclesonide (Prodrug) Esterases Pulmonary Esterases Ciclesonide->Esterases desCIC desisobutyryl-ciclesonide (Active Metabolite) Esterases->desCIC Metabolism

Caption: The metabolic activation of Ciclesonide to desisobutyryl-ciclesonide.

Metabolic Switching with this compound:

Deuteration of a drug molecule can sometimes alter its metabolic pathway, a phenomenon known as "metabolic switching". This occurs because the carbon-deuterium bond is stronger than a carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. As a result, the body may metabolize the drug at an alternative, non-deuterated site.

While specific studies on the metabolic switching of this compound are limited, it is a potential consideration. If the deuteration of this compound slows down its conversion to des-CIC-d11, it could theoretically lead to a different metabolic profile compared to the non-deuterated drug. Researchers should be aware of this possibility, especially when interpreting pharmacokinetic data. If unexpected metabolites are detected or the ratio of parent drug to metabolite is significantly different than expected, metabolic switching should be considered as a potential cause.

References

Technical Support Center: Optimizing Ciclesonide-d11 Concentration for LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciclesonide-d11 in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative LC-MS/MS analysis?

A1: Deuterated internal standards are chemically almost identical to the analyte of interest. This similarity ensures they behave alike during sample preparation, chromatography, and ionization.[1] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2]

Q2: What is the optimal concentration of this compound to use as an internal standard?

A2: The optimal concentration of the internal standard should be determined during method development. A common approach is to use a concentration that is in the mid-range of the calibration curve. One validated method for the analysis of Ciclesonide in human serum utilized a this compound concentration of approximately 400 pg/mL in the final sample volume.[3]

Q3: What are the ideal purity requirements for this compound?

A3: For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1] High purity is crucial to prevent interference from any unlabeled Ciclesonide that may be present as an impurity in the internal standard, which could lead to an overestimation of the analyte concentration.

Q4: Can this compound completely eliminate matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting in regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Ciclesonide and/or this compound
Possible Cause Troubleshooting Steps
Column Contamination or Degradation - Action: Reverse-flush the column according to the manufacturer's instructions. - Action: If the problem persists, replace the analytical column. - Rationale: Contaminants on the column frit or degradation of the stationary phase can distort peak shape.
Inappropriate Sample Solvent - Action: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. - Rationale: Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion.
Secondary Interactions with Column - Action: Adjust the mobile phase pH or add a competing agent to the mobile phase. - Rationale: Silanol groups on the silica-based columns can cause peak tailing for certain compounds.
System Issues (e.g., dead volume) - Action: Check all fittings and connections for leaks or dead volume. Ensure tubing is cut cleanly and properly seated. - Rationale: Extra-column volume can lead to peak broadening and tailing.
Issue 2: High Variability in this compound Signal Intensity
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Action: Review the sample extraction protocol for consistency. Ensure complete and consistent evaporation and reconstitution steps. - Rationale: Variability in extraction recovery will lead to inconsistent internal standard response.
Matrix Effects - Action: Evaluate matrix effects by comparing the this compound response in a neat solution versus a post-extraction spiked matrix sample. - Action: Optimize the sample clean-up procedure to remove more interfering matrix components.
Ion Source Contamination - Action: Clean the ion source, including the capillary and lenses, according to the manufacturer's recommendations. - Rationale: A dirty ion source can lead to unstable ionization and fluctuating signal intensity.
Autosampler Issues - Action: Check the autosampler for injection volume precision. Ensure there are no air bubbles in the syringe. - Rationale: Inaccurate and imprecise injection volumes will result in variable signal intensity.
Issue 3: Poor Linearity of the Calibration Curve
Possible Cause Troubleshooting Steps
Inappropriate Internal Standard Concentration - Action: Experiment with different concentrations of this compound. In some cases, increasing the internal standard concentration can improve linearity, especially over a wide dynamic range. - Rationale: An internal standard concentration that is too low or too high relative to the analyte concentrations can affect the linearity of the response ratio.
Detector Saturation - Action: Check the signal intensity of the highest calibration standard. If it is saturating the detector, dilute the standard or reduce the injection volume. - Rationale: Detector saturation at high concentrations will lead to a non-linear response.
Cross-Contamination/Carryover - Action: Inject a blank sample after the highest calibration standard to check for carryover. - Action: Optimize the autosampler wash method by using a stronger wash solvent or increasing the wash volume/time.
Presence of Unlabeled Analyte in Internal Standard - Action: Inject a high concentration of the this compound solution alone to check for any signal at the Ciclesonide mass transition. - Rationale: Significant amounts of unlabeled Ciclesonide in the internal standard will cause a positive bias and affect linearity, especially at the lower end of the curve.

Quantitative Data Summary

The following tables summarize quantitative data from a validated LC-APPI-MS/MS method for the simultaneous determination of Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human serum.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (pg/mL)Linearity (r²)
Ciclesonide1 - 500> 0.99
des-CIC1 - 500> 0.99

Table 2: Precision and Accuracy Data

AnalyteQC LevelConcentration (pg/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%)Inter-assay Precision (%CV)Inter-assay Accuracy (%)
Ciclesonide Low3≤ 8.193.3 - 109.7≤ 9.696.0 - 100.3
Mid150≤ 8.193.3 - 109.7≤ 9.696.0 - 100.3
High380≤ 8.193.3 - 109.7≤ 9.696.0 - 100.3
des-CIC Low3≤ 6.297.3 - 104.0≤ 6.399.3 - 100.3
Mid150≤ 6.297.3 - 104.0≤ 6.399.3 - 100.3
High380≤ 6.297.3 - 104.0≤ 6.399.3 - 100.3

Table 3: Recovery Data

AnalyteQC LevelExtraction Recovery (%)
Ciclesonide Low, Mid, High~85
des-CIC Low, Mid, High~85

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Ciclesonide from Human Serum
  • To 0.500 mL of human serum sample in a clean tube, add 20 µL of the combined this compound and des-CIC-d11 internal standard working solution (to achieve a final concentration of approximately 400 pg/mL for each).

  • Vortex mix for approximately 15 seconds.

  • Add 0.50 mL of 200 mmol/L ammonium (B1175870) acetate (B1210297) solution and briefly mix.

  • Add 2 mL of 1-chlorobutane (B31608) to extract the analytes.

  • Vortex mix for 5 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Freeze the aqueous (lower) phase in a dry-ice/acetone bath.

  • Decant the organic (upper) phase into a clean glass tube.

  • Evaporate the organic phase to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters
  • LC System: Agilent 1200 series HPLC

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: 50-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-50% B

    • 3.6-4.7 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • MS System: API 5000 triple quadrupole mass spectrometer

  • Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative mode

  • Source Temperature: 300°C

  • MRM Transitions:

    • Ciclesonide: m/z 599.2 → 339.1

    • des-CIC: m/z 529.2 → 357.2

    • This compound (IS1): m/z 610.4 → 339.1

    • des-CIC-d11 (IS2): m/z 540.4 → 357.2

  • Collision Energy:

    • Ciclesonide and this compound: 26 eV

    • des-CIC and des-CIC-d11: 21 eV

Visualizations

G cluster_prep Sample Preparation Workflow Sample 0.5 mL Serum Sample Add_IS Add 20 µL this compound IS (~400 pg/mL final) Sample->Add_IS Vortex1 Vortex 15s Add_IS->Vortex1 Add_Buffer Add 0.5 mL Ammonium Acetate Vortex1->Add_Buffer Add_Solvent Add 2 mL 1-Chlorobutane Add_Buffer->Add_Solvent Vortex2 Vortex 5 min Add_Solvent->Vortex2 Centrifuge Centrifuge 5 min Vortex2->Centrifuge Freeze_Transfer Freeze & Transfer Organic Layer Centrifuge->Freeze_Transfer Evaporate Evaporate to Dryness Freeze_Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow for Ciclesonide.

G cluster_troubleshooting Troubleshooting Logic: IS Signal Variability Start High Variability in This compound Signal? Check_Prep Review Sample Prep Protocol for Consistency Start->Check_Prep Prep_OK Consistent? Check_Prep->Prep_OK Optimize_Prep Optimize Extraction/ Evaporation Steps Prep_OK->Optimize_Prep No Check_Matrix Evaluate Matrix Effects (Neat vs. Spiked) Prep_OK->Check_Matrix Yes Optimize_Prep->Check_Prep Matrix_OK Acceptable? Check_Matrix->Matrix_OK Optimize_Cleanup Improve Sample Cleanup (e.g., SPE) Matrix_OK->Optimize_Cleanup No Check_Source Inspect and Clean Ion Source Matrix_OK->Check_Source Yes Optimize_Cleanup->Check_Matrix Source_OK Problem Resolved? Check_Source->Source_OK Check_Autosampler Verify Autosampler Injection Precision Source_OK->Check_Autosampler No End Problem Resolved Source_OK->End Yes Check_Autosampler->End

Caption: Troubleshooting IS Signal Variability.

References

Matrix effects on Ciclesonide quantification with deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), using LC-MS/MS with deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Ciclesonide?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of Ciclesonide and its metabolites.[1][2] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and residual proteins that can interfere with the ionization process in the mass spectrometer source.

Q2: How do deuterated internal standards (IS) help in mitigating matrix effects for Ciclesonide analysis?

A2: A deuterated internal standard, such as Ciclesonide-d11, is an ideal tool for mitigating matrix effects.[3] Since the deuterated standard is structurally and chemically almost identical to the analyte, it is assumed to co-elute and experience similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Q3: What are the typical signs of significant matrix effects in my Ciclesonide assay?

A3: Key indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate results when analyzing spiked samples.

  • A significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract.

  • Drifting of the baseline or appearance of interfering peaks at the retention time of the analyte.

Q4: What level of extraction recovery and matrix effect is considered acceptable for a Ciclesonide bioanalytical method?

A4: While specific acceptance criteria can vary by regulatory guidelines, a well-validated method will demonstrate consistent and reproducible recovery and minimal, well-characterized matrix effects. For example, a validated ultrasensitive method for Ciclesonide and des-CIC in human serum reported mean extraction recoveries of 85.9% and 84.2%, respectively. In the same study, the overall mean matrix effect for Ciclesonide was approximately 30%, which was effectively compensated for by the deuterated internal standard, as demonstrated by the method's high precision and accuracy.

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Signal (Potential Ion Suppression)

Symptoms:

  • The peak area for Ciclesonide and/or the deuterated internal standard is significantly lower than expected.

  • High variability in the response of replicate injections of the same sample.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inadequate removal of matrix components is a primary cause of ion suppression.

    • Optimize Protein Precipitation: If using protein precipitation, ensure the solvent-to-plasma ratio is optimal.

    • Implement Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation. A published method for Ciclesonide uses 1-chlorobutane (B31608) for extraction from serum.

    • Utilize Solid-Phase Extraction (SPE): SPE can offer superior cleanup by selectively isolating the analyte from interfering matrix components.

  • Modify Chromatographic Conditions:

    • Adjust Gradient Profile: A shallower gradient can improve the separation of Ciclesonide from co-eluting matrix components.

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase to alter selectivity.

  • Check Mass Spectrometer Source Conditions:

    • Ensure the ion source parameters (e.g., temperature, gas flows, and voltage) are optimized for Ciclesonide ionization. A study using atmospheric pressure photoionization (APPI) found it to be a highly selective and sensitive source for Ciclesonide analysis.

Issue 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard

Symptoms:

  • The calculated concentrations of QC samples are consistently biased high or low.

  • Failure to meet acceptance criteria for accuracy and precision during method validation.

Troubleshooting Steps:

  • Verify Internal Standard Purity and Concentration: Ensure the stock and working solutions of the deuterated internal standard are accurately prepared and have not degraded.

  • Assess for Differential Matrix Effects: Although rare, it is possible for the analyte and the deuterated internal standard to experience slightly different matrix effects, especially if there is a slight chromatographic separation between them and they elute in a region of steep change in ion suppression.

    • Post-Column Infusion Experiment: This experiment can help visualize regions of ion suppression in the chromatogram. Infuse a constant flow of Ciclesonide solution into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where co-eluting components cause ion suppression.

  • Evaluate for Interferences:

    • Check for any interfering peaks in blank matrix samples at the mass transitions of Ciclesonide or its deuterated standard. This can be from endogenous components or metabolites.

Quantitative Data Summary

The following tables summarize validation data from a published ultrasensitive LC-APPI-MS/MS method for the simultaneous determination of Ciclesonide (CIC) and desisobutyryl-ciclesonide (des-CIC) in human serum.

Table 1: Intra- and Inter-Assay Precision and Accuracy

AnalyteConcentration (pg/mL)Intra-Assay CV (%)Inter-Assay CV (%)Intra-Assay Accuracy (%)Inter-Assay Accuracy (%)
CIC 3≤8.1≤9.693.3 - 109.796.0 - 100.3
150≤8.1≤9.693.3 - 109.796.0 - 100.3
380≤8.1≤9.693.3 - 109.796.0 - 100.3
des-CIC 3≤6.2≤6.397.3 - 104.099.3 - 100.3
150≤6.2≤6.397.3 - 104.099.3 - 100.3
380≤6.2≤6.397.3 - 104.099.3 - 100.3

Table 2: Extraction Recovery and Matrix Effect

AnalyteConcentration LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
CIC Low85.936.4
Mid85.936.1
High85.923.3
des-CIC Low84.2Not specified
Mid84.2Not specified
High84.2Not specified
CIC-d11 (IS1) -94.9Not specified
des-CIC-d11 (IS2) -90.2Not specified

Experimental Protocols

Cited Experimental Protocol for Ciclesonide and des-CIC Quantification in Human Serum

This protocol provides a detailed methodology for an ultrasensitive LC-APPI-MS/MS assay.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.500 mL of human serum, add the deuterated internal standards (CIC-d11 and des-CIC-d11).

  • Extract the sample with 1-chlorobutane.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography

  • LC System: Shimadzu HPLC with LC-20AD pumps and SIL-20AC HT injector.

  • Column: Phenomenex Synergi MAX-RP (50 × 2 mm, 4 µm, 80 Å).

  • Mobile Phase A: 0.01% acetic acid in water-acetone (90/10, v/v).

  • Mobile Phase B: 0.01% acetic acid in acetonitrile-acetone (90/10, v/v).

  • Flow Rate: 0.60 mL/min (with variations during the gradient).

  • Gradient:

    • 0.01 - 1.70 min: 45%–100% B

    • 1.70 - 2.30 min: 100% B

    • 2.30 - 3.20 min: 100% B (flow rate increased to 1.60 mL/min)

    • 3.20 - 3.30 min: 100% to 45% B (flow rate decreased to 0.60 mL/min)

    • 3.30 - 4.70 min: 45% B (flow rate at 0.60 mL/min)

  • Retention Times: Ciclesonide at 2.25 min and des-CIC at 1.40 min.

3. Mass Spectrometry

  • Mass Spectrometer: SCIEX API 5000 triple quadrupole.

  • Ion Source: Atmospheric Pressure Photoionization (APPI) in negative mode.

  • Source Temperature: 300 °C.

  • Sprayer Voltage: -800 V.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum 0.5 mL Human Serum add_is Add Deuterated IS (CIC-d11, des-CIC-d11) serum->add_is lle Liquid-Liquid Extraction (1-chlorobutane) add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute evap->recon lc LC Separation (Synergi MAX-RP) recon->lc ms MS/MS Detection (APPI, Negative Mode) lc->ms data Quantification (Analyte/IS Ratio) ms->data Data Acquisition

Caption: Experimental workflow for Ciclesonide quantification.

troubleshooting_matrix_effects cluster_investigate Investigation cluster_solutions Potential Solutions start Inaccurate/Inconsistent Results check_qc Review QC Sample Performance start->check_qc check_is Verify IS Purity & Concentration start->check_is check_chrom Examine Chromatograms (Peak Shape, Interferences) start->check_chrom optimize_prep Optimize Sample Prep (LLE, SPE) check_qc->optimize_prep Poor Reproducibility optimize_ms Optimize MS Source check_qc->optimize_ms Low Signal modify_lc Modify LC Method (Gradient, Column) check_chrom->modify_lc Co-elution/Bad Peaks end Validated Method optimize_prep->end modify_lc->end optimize_ms->end

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Ciclesonide-d11 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Ciclesonide-d11 by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in HPLC analysis of this compound?

Poor peak shape in HPLC, including peak tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized as chemical (related to the analyte, mobile phase, and stationary phase interactions) and physical (related to the HPLC system hardware and setup).[1][2][3] For this compound, a deuterated corticosteroid, particular attention should be paid to potential secondary interactions with the stationary phase and the proper preparation of the sample and mobile phase.

Q2: How does the chemical nature of this compound influence its chromatography?

Ciclesonide is a glucocorticoid prodrug.[4] Its structure contains several polar functional groups which can lead to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. These interactions are a common cause of peak tailing. The choice of a suitable column, such as one with end-capping or a polar-embedded phase, can help to minimize these unwanted interactions and improve peak shape.

Q3: Why is my peak shape suddenly poor after a period of good performance?

A sudden deterioration in peak shape often points to a specific event or change in the system. Common culprits include:

  • Column Contamination or Degradation: Accumulation of contaminants from samples or the mobile phase can lead to distorted peaks. A partially blocked column frit can also cause peak distortion.

  • Mobile Phase Issues: An error in the preparation of a new batch of mobile phase, such as incorrect pH or composition, can significantly impact peak shape.

  • System Leaks: A leak in the system can lead to pressure fluctuations and distorted peaks.

  • Injector Problems: A failing injector rotor seal can introduce contaminants or cause sample stream distortion.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the back of the peak.

// Path for "Yes" to check_all_peaks yes_all_peaks [label="Yes", fontcolor="#34A853"]; physical_issue [label="Indicates a Physical Issue", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_frit [label="Check for blocked column frit", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_void [label="Check for column void", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for "No" to check_all_peaks no_all_peaks [label="No", fontcolor="#EA4335"]; chemical_issue [label="Indicates a Chemical Issue", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mobile_phase [label="Optimize Mobile Phase\n(pH, buffer)", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_chem [label="Evaluate Column Chemistry\n(endcapping, polar-embedded)", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample_overload [label="Check for Sample Overload", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_physical [label="Solution:\n- Backflush column\n- Replace column/frit", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_chemical [label="Solution:\n- Adjust mobile phase pH\n- Use appropriate buffer\n- Try a different column\n- Reduce sample concentration", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_all_peaks; check_all_peaks -> physical_issue [label=yes_all_peaks]; physical_issue -> check_frit -> solution_physical; physical_issue -> check_void -> solution_physical;

check_all_peaks -> chemical_issue [label=no_all_peaks]; chemical_issue -> check_mobile_phase -> solution_chemical; chemical_issue -> check_column_chem -> solution_chemical; chemical_issue -> check_sample_overload -> solution_chemical; } dot Troubleshooting workflow for peak tailing.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions The interaction between basic functional groups on an analyte and ionized silanol groups on the silica (B1680970) packing is a primary cause of tailing. For corticosteroids like Ciclesonide, this can be a significant factor. Solutions: - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can minimize silanol ionization and reduce tailing. - Use Buffers: Incorporating a buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) into the mobile phase can help control the pH and mask silanol interactions. - Select an Appropriate Column: Utilize a column with end-capping or a polar-embedded stationary phase to shield the analyte from residual silanols.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing. Solutions: - Reduce Injection Volume: Inject a smaller volume of your sample. - Dilute the Sample: Decrease the concentration of your sample.
Column Contamination/Void Accumulation of contaminants at the column inlet or the formation of a void in the packing material can distort the flow path and cause tailing. Solutions: - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Backflush the Column: Reversing the column and flushing it with a strong solvent may remove particulate matter from the inlet frit. - Replace the Column: If the packing bed is compromised, the column may need to be replaced.
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Solution: - Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.005" PEEK) to reduce dead volume.
Guide 2: Addressing Peak Fronting

Peak fronting, also described as a "shark fin" or "sailboat" shape, is when the front of the peak is sloped.

// Path for "Yes" to check_overload yes_overload [label="Yes", fontcolor="#34A853"]; overload_issue [label="Likely Sample Overload", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_concentration [label="Reduce Sample Concentration\n or Injection Volume", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for "No" to check_overload no_overload [label="No", fontcolor="#EA4335"]; other_issues [label="Consider Other Issues", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent_mismatch [label="Check Sample Solvent vs.\n Mobile Phase Compatibility", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_collapse [label="Check for Column Collapse\n(sudden retention time shift)", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Is Column Temperature Too Low?", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_overload [label="Solution:\n- Dilute sample\n- Inject smaller volume", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_other [label="Solution:\n- Dissolve sample in mobile phase\n- Replace column\n- Increase column temperature", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_overload; check_overload -> overload_issue [label=yes_overload]; overload_issue -> reduce_concentration -> solution_overload;

check_overload -> other_issues [label=no_overload]; other_issues -> check_solvent_mismatch -> solution_other; other_issues -> check_column_collapse -> solution_other; other_issues -> check_temp -> solution_other; } dot Troubleshooting workflow for peak fronting.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Sample Overload This is the most common cause of peak fronting. When the concentration of the analyte is too high, it can saturate the stationary phase at the column inlet. Solutions: - Dilute the Sample: A 1-to-10 dilution can often resolve the issue. - Reduce Injection Volume: Injecting a smaller volume will decrease the mass of analyte on the column.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting. Solution: - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
Column Collapse A sudden physical change in the column packing, often due to operating outside the recommended pH or temperature range, can cause fronting. This is usually accompanied by a significant decrease in retention time. Solution: - Replace the Column: A collapsed column cannot be repaired and must be replaced.
Low Column Temperature In some cases, a column temperature that is too low can contribute to peak fronting. Solution: - Increase Column Temperature: Using a column oven to increase and control the temperature can improve peak shape.
Guide 3: Addressing Split Peaks

Split peaks appear as two or more peaks for a single analyte.

// Path for "Yes" to check_all_peaks yes_all_peaks [label="Yes", fontcolor="#34A853"]; system_issue [label="Indicates a System-Wide Issue", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_frit_contamination [label="Check for Blocked/Contaminated Frit", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_void [label="Check for Column Void/Channeling", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for "No" to check_all_peaks no_all_peaks [label="No", fontcolor="#EA4335"]; analyte_specific_issue [label="Indicates an Analyte-Specific Issue", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent_strength [label="Is Injection Solvent Stronger\n than Mobile Phase?", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_coelution [label="Possibility of Co-eluting Peak?", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mobile_phase_pH [label="Is Mobile Phase pH near\n Analyte's pKa?", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_system [label="Solution:\n- Replace frit/column\n- Use guard column", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_analyte [label="Solution:\n- Dissolve sample in mobile phase\n- Adjust method to improve resolution\n- Adjust mobile phase pH", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_all_peaks; check_all_peaks -> system_issue [label=yes_all_peaks]; system_issue -> check_frit_contamination -> solution_system; system_issue -> check_column_void -> solution_system;

check_all_peaks -> analyte_specific_issue [label=no_all_peaks]; analyte_specific_issue -> check_solvent_strength -> solution_analyte; analyte_specific_issue -> check_coelution -> solution_analyte; analyte_specific_issue -> check_mobile_phase_pH -> solution_analyte; } dot Troubleshooting workflow for split peaks.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Blocked Column Frit or Contamination If the inlet frit of the column is partially blocked, it can disrupt the flow path of the sample, causing it to split. This will typically affect all peaks in the chromatogram. Solution: - Replace the Frit or Column: If flushing does not resolve the issue, the frit or the entire column may need to be replaced.
Column Void or Channeling A void or channel in the stationary phase can create multiple paths for the analyte to travel, resulting in split peaks. Solution: - Replace the Column: This issue is generally not correctable, and the column should be replaced.
Strong Injection Solvent Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte band to spread and split at the column inlet. Solution: - Use a Weaker Sample Solvent: Ideally, dissolve the sample in the mobile phase. If a different solvent is required, it should be weaker than the mobile phase.
Co-eluting Impurity What appears to be a split peak may actually be two different compounds eluting very close together. Solution: - Modify the Method for Better Resolution: Adjusting the mobile phase composition, gradient, or temperature can help to separate the two components. Injecting a smaller sample volume can also help confirm if there are two separate peaks.
Mobile Phase pH near Analyte pKa If the pH of the mobile phase is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, which may chromatograph differently and result in a split or shouldered peak. Solution: - Adjust Mobile Phase pH: Choose a mobile phase pH that is at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single form.

Experimental Protocols

Below is a representative experimental protocol for the analysis of Ciclesonide, which can be adapted for this compound. This compound is often used as an internal standard in LC-MS/MS methods.

Method 1: Reversed-Phase HPLC for Ciclesonide

  • Column: Zorbax SB C8, 5 µm (150 x 4.6 mm)

  • Mobile Phase A: 0.2% v/v perchloric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program would be used to achieve separation. A typical starting point could be a higher percentage of Mobile Phase A, ramping to a higher percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition.

Method 2: Isocratic Reversed-Phase HPLC for Ciclesonide

  • Column: Waters Symmetry C18, 5 µm (250 x 4.6 mm)

  • Mobile Phase: 85% Ethanol, 15% Water

  • Flow Rate: 1.1 mL/min

  • Detection: UV at 242 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of Ciclesonide, which can serve as a starting point for method development for this compound.

Parameter Method 1 (Gradient) Method 2 (Isocratic) Method 3 (LC-MS/MS)
Column Type Zorbax SB C8Waters Symmetry C18C18
Particle Size 5 µm5 µmNot Specified
Column Dimensions 150 x 4.6 mm250 x 4.6 mmNot Specified
Mobile Phase A 0.2% v/v Perchloric Acid in Water85% Ethanol, 15% Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile-Methanol
Elution Type GradientIsocraticGradient
Flow Rate 1.0 mL/min1.1 mL/minNot Specified
Detection UV at 230 nmUV at 242 nmMS/MS (APCI)

References

Technical Support Center: Minimizing Ion Suppression with Ciclesonide-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ciclesonide-d11 as an internal standard in LC-MS/MS assays. The following information is designed to help you identify, troubleshoot, and minimize ion suppression to ensure accurate and reliable quantification of Ciclesonide.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Ciclesonide?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, Ciclesonide, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] In bioanalytical assays, common sources of ion suppression include phospholipids (B1166683), salts, proteins, and other endogenous molecules that can interfere with the ionization process in the mass spectrometer's ion source.[5]

Q2: How does using this compound help in minimizing the impact of ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is structurally and chemically almost identical to Ciclesonide, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression as the unlabeled analyte. By calculating the peak area ratio of Ciclesonide to this compound, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Q3: My Ciclesonide signal is low and inconsistent, even with this compound. What are the likely causes?

A3: While this compound compensates for ion suppression, severe suppression can still lead to poor signal intensity for both the analyte and the internal standard, potentially impacting the assay's lower limit of quantification (LLOQ). Common causes for persistent low signal include:

  • Inadequate Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

  • Poor Chromatographic Resolution: If Ciclesonide and a significant source of suppression co-elute, the signal can be heavily impacted.

  • Suboptimal Ionization Source Conditions: The choice of ionization technique and its settings can greatly influence signal intensity.

Q4: How can I determine if my Ciclesonide analysis is affected by ion suppression?

A4: Two primary experimental methods can be used to diagnose ion suppression:

  • Post-Column Infusion (PCI): This qualitative technique helps to identify regions in the chromatogram where ion suppression occurs. A constant flow of Ciclesonide is introduced into the mass spectrometer after the LC column, and a blank matrix extract is injected. A drop in the Ciclesonide signal indicates the retention times of interfering components.

  • Quantitative Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression by comparing the analyte's response in a neat solution to its response in a spiked, extracted blank matrix.

Troubleshooting Guide

If you have confirmed that ion suppression is affecting your Ciclesonide assay, the following troubleshooting steps can help mitigate the issue.

Optimize Sample Preparation

A robust sample preparation protocol is the most critical step in minimizing ion suppression. The goal is to effectively remove matrix components that interfere with ionization, such as phospholipids and proteins.

Recommended Techniques:

  • Solid-Phase Extraction (SPE): This is a highly selective method that can efficiently remove interfering compounds while concentrating Ciclesonide. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for complex biological samples.

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating Ciclesonide from many matrix components. A study determining Ciclesonide and its active metabolite in human serum utilized 1-chlorobutane (B31608) for extraction.

  • Protein Precipitation (PPT): While a simpler method, PPT may not be sufficient to remove all interfering components, especially phospholipids.

The following diagram illustrates a decision-making workflow for selecting an appropriate sample preparation method.

Sample Preparation Workflow for Minimizing Ion Suppression start Start: Ion Suppression Suspected ppt Protein Precipitation (PPT) start->ppt Quick & Simple lle Liquid-Liquid Extraction (LLE) start->lle Better Cleanliness spe Solid-Phase Extraction (SPE) start->spe High Selectivity check_cleanliness Is the sample sufficiently clean? ppt->check_cleanliness lle->check_cleanliness spe->check_cleanliness check_cleanliness->spe No, try more selective method check_recovery Is recovery adequate? check_cleanliness->check_recovery Yes check_recovery->lle No, consider LLE or SPE optimize_lc Optimize LC Conditions check_recovery->optimize_lc Yes end Proceed with Analysis optimize_lc->end

Caption: Decision workflow for selecting a sample preparation method.

Modify Chromatographic Conditions

Improving the chromatographic separation between Ciclesonide and interfering matrix components is a crucial step.

  • Adjust the Gradient: A shallower gradient can enhance the resolution between Ciclesonide and co-eluting peaks.

  • Change the Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity and shift the retention time of Ciclesonide away from interfering peaks.

Alter Mass Spectrometry and Ionization Parameters
  • Switch Ionization Technique: Atmospheric Pressure Photoionization (APPI) has been shown to be a highly selective and sensitive ionization source for the analysis of Ciclesonide and its active metabolite, potentially offering advantages over Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in terms of reducing matrix effects. One study achieved a lower limit of quantification (LLOQ) of 1 pg/mL in human serum using LC-APPI-MS/MS.

  • Optimize Ion Source Parameters: Fine-tuning parameters such as gas flows, temperatures, and voltages can help to improve the ionization efficiency of Ciclesonide relative to background ions.

Quantitative Data Summary

The following tables summarize the performance of a validated LC-APPI-MS/MS method for the simultaneous determination of Ciclesonide (CIC) and its active metabolite, Desisobutyryl-ciclesonide (des-CIC), in human serum using this compound (CIC-d11) and des-CIC-d11 as internal standards.

Table 1: Method Precision and Accuracy

AnalyteQC LevelConcentration (pg/mL)Intra-assay CV (%)Inter-assay CV (%)Intra-assay Accuracy (%)Inter-assay Accuracy (%)
CIC Low3≤8.1≤9.693.3 - 109.796.0 - 100.3
Mid150≤8.1≤9.693.3 - 109.796.0 - 100.3
High380≤8.1≤9.693.3 - 109.796.0 - 100.3
des-CIC Low3≤6.2≤6.397.3 - 104.099.3 - 100.3
Mid150≤6.2≤6.397.3 - 104.099.3 - 100.3
High380≤6.2≤6.397.3 - 104.099.3 - 100.3

Table 2: Extraction Recovery and Stability

AnalyteParameterResult
CIC & des-CIC Extraction Recovery~85%
Bench-top Stability (24h)94.0% - 101.3%
Freeze-Thaw Stability (3 cycles)99.3% - 103.7%
Long-term Stability (-20°C & -70°C)Stable for up to 706 days

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression

This experiment helps to identify at which retention times co-eluting matrix components cause ion suppression.

Post-Column Infusion Experimental Setup lc_pump LC Pump injector Injector (Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column tee T-connector column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Ciclesonide Solution) syringe_pump->tee

Caption: Diagram of a post-column infusion setup.

Procedure:

  • Prepare Ciclesonide Infusion Solution: Prepare a solution of Ciclesonide in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the Ciclesonide solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for Ciclesonide is observed.

  • Inject Blank Matrix: Inject a blank matrix sample that has been processed through your sample preparation procedure.

  • Analyze the Chromatogram: Monitor the Ciclesonide MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your Ciclesonide peak from a standard injection.

Protocol 2: Quantitative Matrix Effect Assessment using Post-Extraction Spike

This experiment quantifies the degree of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of Ciclesonide and this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of Ciclesonide and this compound as in Set A into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the same amount of Ciclesonide and this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is primarily for assessing recovery).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Ciclesonide and this compound.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate the Internal Standard Normalized Matrix Effect:

    • This is the more relevant measure when using a stable isotope-labeled internal standard.

    • MEIS-Normalized (%) = [(Peak Area Analyte in Set B / Peak Area IS in Set B) / (Peak Area Analyte in Set A / Peak Area IS in Set A)] * 100

    • A value close to 100% demonstrates that this compound is effectively compensating for the matrix effect.

References

Technical Support Center: Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards (IS) in bioanalysis.

Table of Contents

  • Isotopic Crosstalk and Interference

  • Deuterium Exchange (Back-Exchange)

  • Chromatographic Isotope Effects

  • Purity of Deuterated Internal Standards

  • Differential Matrix Effects

Isotopic Crosstalk and Interference

Q1: I am observing a signal for my analyte in my blank samples that are spiked only with the deuterated internal standard. What is causing this?

A1: This is likely due to either isotopic contribution from the analyte to the internal standard channel (crosstalk) or the presence of the unlabeled analyte as an impurity in the internal standard material.[1]

  • Isotopic Contribution (Crosstalk): Naturally occurring heavy isotopes of the analyte (e.g., ¹³C) can contribute to the mass spectrometric signal of the deuterated internal standard.[1][2] This is more pronounced for high molecular weight analytes or those containing elements with abundant heavy isotopes like chlorine or bromine.[1]

  • Impurity: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[1]

Troubleshooting Guide: Isotopic Crosstalk

Step 1: Assess the Contribution of Analyte to the Internal Standard Signal

  • Experiment: Prepare a series of calibration standards without the internal standard. Analyze these samples and monitor the mass transition of the internal standard.

  • Expected Outcome: If you observe a signal in the internal standard's mass transition that increases with the analyte concentration, this confirms isotopic crosstalk.

Step 2: Evaluate the Purity of the Internal Standard

  • Experiment: Prepare a solution containing only the deuterated internal standard and analyze it. Monitor the mass transition of the unlabeled analyte.

  • Expected Outcome: A signal in the analyte's mass transition indicates that the internal standard is impure and contains some of the unlabeled analyte.

Step 3: Mitigation Strategies

  • Increase Mass Difference: The mass difference between the analyte and the deuterated IS should ideally be at least 4-5 Da to minimize crosstalk.

  • Optimize IS Concentration: Increasing the internal standard concentration can reduce the relative contribution of the analyte's isotopic signal.

Experimental Protocol: Assessing Isotopic Crosstalk

Objective: To quantify the contribution of the analyte's signal to the deuterated internal standard's signal.

Materials:

  • Analyte stock solution

  • Deuterated internal standard stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Prepare a series of calibration standards of the analyte in the blank matrix, covering the expected analytical range.

  • Do not add the deuterated internal standard to these calibration standards.

  • Prepare a zero sample (blank matrix with no analyte or IS).

  • Analyze the samples using the established LC-MS/MS method.

  • Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.

  • Calculate the peak area of the signal observed in the internal standard channel for each calibrant.

  • Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.

G Troubleshooting Isotopic Crosstalk cluster_0 Problem Identification cluster_1 Investigation cluster_2 Diagnosis cluster_3 Root Cause & Mitigation A Analyte signal in blank + IS sample B Analyze analyte standards (no IS) A->B C Analyze IS solution only A->C D Signal in IS channel increases with analyte concentration? B->D E Signal in analyte channel? C->E F Isotopic Crosstalk - Increase mass difference (≥4 Da) - Optimize IS concentration D->F Yes G IS Impurity - Synthesize purer IS - Inform supplier E->G Yes G Addressing Chromatographic Isotope Effects cluster_0 Observation cluster_1 Potential Impact cluster_2 Mitigation Strategies A Analyte and deuterated IS do not co-elute B Differential Matrix Effects A->B C Optimize Chromatography - Adjust mobile phase - Modify gradient - Change temperature B->C D Change Analytical Column B->D E Use Alternative IS (e.g., ¹³C-labeled) B->E G Matrix Effect Evaluation Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Calculation & Interpretation A Set A: Neat Solution (Analyte + IS in Solvent) D Analyze all sets by LC-MS/MS A->D B Set B: Post-Extraction Spike (Extract Blank Matrix, then Spike) B->D C Set C: Pre-Extraction Spike (Spike Blank Matrix, then Extract) C->D E Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) D->E F Calculate Recovery (RE) RE = Peak Area (Set C) / Peak Area (Set B) D->F G Calculate IS-Normalized MF IS-Norm MF = MF(Analyte) / MF(IS) E->G H Interpret Results - MF ≠ 1 -> Matrix Effect - IS-Norm MF ≠ 1 -> Differential Matrix Effect G->H

References

Technical Support Center: Ciclesonide & Ciclesonide-d11 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Ciclesonide and its deuterated internal standard, Ciclesonide-d11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterium-labeled version of Ciclesonide.[1] It is commonly used as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of quantifying Ciclesonide in biological samples.[1][2] Since its chemical and physical properties are very similar to Ciclesonide, it behaves similarly during sample preparation and chromatographic separation, helping to correct for variations in the analytical process.

Q2: What are the common causes of peak co-elution in chromatography?

A2: Peak co-elution, where two or more compounds elute from the chromatographic column at the same or very similar times, can be caused by several factors. These include:

  • Insufficient chromatographic resolution: The column and mobile phase conditions may not be adequate to separate the compounds of interest.

  • Column overload: Injecting too much sample can lead to broadened and overlapping peaks.[3]

  • Inappropriate injection solvent: Using a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[4]

  • Column contamination or degradation: Buildup of contaminants or loss of stationary phase can degrade column performance.

  • Extra-column effects: Excessive tubing length or dead volume in the system can contribute to peak broadening.

Q3: Why might I see co-elution with Ciclesonide and this compound specifically?

A3: Co-elution between Ciclesonide and its deuterated internal standard is a specific challenge that can arise from their structural similarities. A key factor for Ciclesonide is that it is a chiral molecule, existing as a mixture of epimers (R and S isomers). The commercially available this compound may also be a mixture of diastereomers. If the chromatographic method is not optimized to separate these different stereoisomers, they can co-elute, leading to inaccurate quantification.

Q4: What are the initial steps to troubleshoot co-elution of my analyte and internal standard?

A4: A logical first step is to determine if the issue is with the method/sample or the instrument itself.

  • Check system suitability: Inject a standard mixture to ensure the system is performing as expected in terms of peak shape, retention time, and resolution.

  • Review method parameters: Double-check that the correct mobile phase composition, gradient, flow rate, and column temperature are being used.

  • Prepare fresh samples and mobile phases: Contamination or degradation of samples or mobile phase components can lead to chromatographic problems.

Troubleshooting Guide: Resolving Ciclesonide and this compound Co-elution

This guide provides a systematic approach to resolving co-elution issues.

Step 1: Initial Assessment and System Verification

Before modifying the chromatographic method, it's essential to ensure the LC-MS system is functioning correctly.

Troubleshooting Workflow: Initial System Check

start Co-elution Observed check_system Perform System Suitability Test (SST) start->check_system sst_pass SST Passes? check_system->sst_pass troubleshoot_instrument Troubleshoot LC/MS Instrument - Check for leaks - Verify pump performance - Clean ion source sst_pass->troubleshoot_instrument No proceed_method Proceed to Method Optimization sst_pass->proceed_method Yes troubleshoot_instrument->check_system

Caption: Initial troubleshooting workflow for co-elution.

Step 2: Method Optimization for Improved Resolution

If the system is working correctly, the next step is to optimize the chromatographic method to improve the separation of Ciclesonide and this compound, including their respective epimers.

Experimental Protocol: Method Development for Ciclesonide Separation

  • Mobile Phase Modification:

    • Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Create a series of mobile phases with, for example, 5% increments/decrements of the organic component.

    • Aqueous Phase pH: Adjust the pH of the aqueous portion of the mobile phase. Since Ciclesonide's structure contains functional groups whose ionization can be affected by pH, altering the pH can change its retention characteristics. Use a pH meter and appropriate buffers to test a range of pH values (e.g., from 3 to 7).

    • Additive Concentration: If using an additive like formic acid or ammonium (B1175870) acetate, vary its concentration to see the effect on peak shape and retention.

  • Gradient Optimization:

    • If using a gradient elution, adjust the slope of the gradient. A shallower gradient provides more time for compounds to separate on the column.

    • Introduce isocratic holds at certain points in the gradient to allow for better separation of closely eluting peaks.

  • Column Chemistry Evaluation:

    • If resolution cannot be achieved on the current column, consider a column with a different stationary phase. For example, if you are using a C18 column, a C8 or a phenyl-hexyl column may offer different selectivity.

    • For separating the epimers of Ciclesonide, a chiral stationary phase (CSP) may be necessary. There are various types of CSPs, including those based on cyclodextrins or cellulose (B213188) derivatives, which can provide enantioselective separation.

  • Temperature Adjustment:

    • Vary the column temperature. Lowering the temperature can sometimes increase resolution, while increasing it can improve peak shape and reduce run times.

Logical Relationship: Method Parameter Adjustment

co_elution Co-elution Issue mobile_phase Modify Mobile Phase - Organic/Aqueous Ratio - pH - Additives co_elution->mobile_phase gradient Optimize Gradient - Slope - Isocratic Holds co_elution->gradient column Change Column - Different Stationary Phase - Chiral Column co_elution->column temperature Adjust Temperature co_elution->temperature resolution Resolution Achieved mobile_phase->resolution gradient->resolution column->resolution temperature->resolution

References

Technical Support Center: Ciclesonide-d11 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for assays involving Ciclesonide-d11. Accurate quantification of Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), is critical for pharmacokinetic and metabolism studies. The purity of the deuterated internal standard, this compound, is a key factor in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound a critical factor in my assay?

A1: The purity of this compound, used as an internal standard (IS), is crucial for accurate quantification.[1][2] The most significant issue is the potential presence of unlabeled Ciclesonide as an impurity.[3] This contamination can lead to a falsely elevated signal for the analyte, resulting in an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[1]

Q2: What are the common analytical challenges when using this compound as an internal standard?

A2: Beyond purity, several challenges can arise when using deuterated internal standards like this compound. These include:

  • Isotopic Crosstalk: Interference between the mass spectrometric signals of the analyte and the internal standard. This is more likely when the mass difference between the analyte and the IS is small.[3]

  • Deuterium (B1214612) Exchange: The replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment, which can be influenced by pH and temperature.

  • Chromatographic Isotope Effects: Slight differences in retention times between the deuterated internal standard and the unlabeled analyte due to the kinetic isotope effect.

  • Differential Matrix Effects: Variations in the degree of ion suppression or enhancement between the analyte and the internal standard caused by components of the biological matrix.

Q3: My this compound internal standard and Ciclesonide analyte show different retention times. What could be the cause and how can I address it?

A3: A slight shift in retention time between a deuterated internal standard and the corresponding analyte is a known phenomenon called the "chromatographic isotope effect". This occurs because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to minor differences in chromatographic behavior. While typically small, this can be problematic if it leads to differential matrix effects. To address this, ensure your chromatographic method is robust and that the peak integration is accurate for both the analyte and the internal standard. If significant separation occurs, you may need to re-evaluate your chromatographic conditions.

Q4: I am observing a signal for Ciclesonide in my blank samples that are only spiked with this compound. What is the likely cause?

A4: This strongly suggests that your this compound internal standard is contaminated with unlabeled Ciclesonide. It is essential to perform an experiment to assess the contribution of the internal standard to the analyte signal.

Troubleshooting Guides

Issue 1: Inaccurate Results at Low Concentrations

Symptom: The assay shows poor accuracy and precision for quality control (QC) samples at the lower limit of quantification (LLOQ).

Possible Cause: The purity of the this compound internal standard may be insufficient, with the presence of unlabeled Ciclesonide contributing to the analyte signal.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Inaccurate Low Concentration Results A Inaccurate results at LLOQ B Assess IS Purity: Analyze a solution of only this compound A->B C Monitor for unlabeled Ciclesonide signal B->C D Is signal > 5% of LLOQ response? C->D E YES: IS purity is a significant issue. Source a new, higher purity lot of this compound. D->E Yes F NO: IS purity is likely not the primary cause. Investigate other factors (e.g., matrix effects, extraction efficiency). D->F No

Caption: Troubleshooting workflow for inaccurate low concentration results.

Issue 2: High Variability in Internal Standard Response

Symptom: The peak area of the this compound internal standard is inconsistent across samples in the same batch.

Possible Causes:

  • Inconsistent sample preparation (e.g., extraction recovery).

  • Matrix effects causing ion suppression or enhancement.

  • Instability of the deuterated internal standard (deuterium exchange).

Troubleshooting Workflow:

cluster_1 Troubleshooting: High IS Response Variability A High variability in this compound response B Evaluate Matrix Effects: Compare IS response in neat solution vs. matrix extract. A->B C Significant difference? B->C D YES: Optimize sample cleanup to reduce matrix effects. C->D Yes E NO: Investigate IS stability. C->E No F Incubate this compound in matrix at different pH and temperatures. E->F G Monitor for degradation or deuterium exchange. F->G H Evidence of instability? G->H I YES: Adjust sample handling and storage conditions. H->I Yes J NO: Review sample preparation procedure for consistency. H->J No

Caption: Troubleshooting workflow for high internal standard response variability.

Data Presentation

Table 1: Impact of this compound Purity on Assay Accuracy

This compound PurityContribution of IS to Analyte Signal at LLOQObserved LLOQ Concentration (pg/mL)Accuracy (%) at LLOQ
99.9%0.5%1.05105%
99.5%2.5%1.25125%
99.0%5.0%1.50150%
98.0%10.0%2.00200%
This is hypothetical data for illustrative purposes.

Table 2: Bioanalytical Method Parameters for Ciclesonide and des-CIC

ParameterCiclesonidedes-isobutyryl-ciclesonide (des-CIC)
Internal StandardThis compounddes-CIC-d11
LLOQ in Human Serum1 pg/mL1 pg/mL
Calibration Range1-500 pg/mL1-500 pg/mL
Inter-assay Precision (CV%)< 9.6%< 9.6%
Inter-assay Accuracy (Bias%)± 4.0%± 4.0%
Extraction Recovery~85%~85%

Experimental Protocols

Protocol 1: Assessment of Unlabeled Analyte in this compound

Objective: To quantify the amount of unlabeled Ciclesonide present as an impurity in the this compound internal standard.

Methodology:

  • Prepare a this compound Solution: Prepare a solution of this compound in the assay solvent at the same concentration used for spiking into the samples.

  • Prepare a Blank Sample: Use a sample of the biological matrix (e.g., human serum) that is known to be free of Ciclesonide.

  • Spike the Blank: Add the this compound solution to the blank matrix.

  • Sample Preparation: Process the spiked blank sample using the established extraction procedure.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Monitor the mass transition (MRM) for the unlabeled Ciclesonide.

  • Data Analysis:

    • Measure the peak area of the signal corresponding to unlabeled Ciclesonide.

    • Compare this response to the peak area of the LLOQ standard.

    • The response of the unlabeled analyte in the this compound solution should be less than 5% of the LLOQ response for the analyte.

Protocol 2: Evaluation of Isotopic Crosstalk

Objective: To determine the degree of interference from the analyte to the internal standard signal and vice-versa.

Methodology:

  • Prepare Calibration Standards without IS: Prepare a full set of calibration standards of Ciclesonide in the biological matrix without adding the this compound internal standard.

  • Prepare a Zero Sample: Prepare a blank matrix sample containing this compound but no Ciclesonide.

  • Sample Preparation: Process all samples using the established extraction procedure.

  • LC-MS/MS Analysis:

    • Inject the calibration standards and analyze them by monitoring the mass transition for this compound.

    • Inject the zero sample and monitor the mass transition for Ciclesonide.

  • Data Analysis:

    • Analyte Contribution to IS: Plot the peak area observed in the this compound channel versus the concentration of the Ciclesonide standards. A linear relationship indicates isotopic crosstalk. The contribution should be minimal.

    • IS Contribution to Analyte: The response for Ciclesonide in the zero sample should be less than 20% of the LLOQ response.

Signaling Pathways and Workflows

Ciclesonide is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases in the lungs.

cluster_2 Ciclesonide Metabolism Ciclesonide Ciclesonide (Prodrug) Esterases Esterases (in lungs) Ciclesonide->Esterases desCIC des-isobutyryl-ciclesonide (des-CIC) (Active Metabolite) Esterases->desCIC

References

Optimizing LC gradient for baseline separation of Ciclesonide and its labeled standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the baseline separation of Ciclesonide (B122086) and its isotopically labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for separating Ciclesonide and its labeled standard?

A typical starting point for method development is to use a reversed-phase C18 or C8 column with a gradient elution. The mobile phase often consists of an aqueous component with an acid additive (like formic or perchloric acid) and an organic component such as acetonitrile (B52724) or methanol (B129727).[1][2]

Q2: Why am I observing poor peak shape (tailing or fronting) for my analytes?

Poor peak shape can arise from several factors. Peak tailing may be caused by secondary interactions between the analyte and the column material or by a contaminated column.[3] Peak fronting can be a sign of sample overload or injecting a sample in a solvent that is significantly stronger than the initial mobile phase.[4]

Q3: How can I improve the resolution between Ciclesonide and its labeled standard if they are co-eluting?

To improve resolution, you can modify the gradient profile. A shallower gradient (slower increase in organic solvent) will increase the separation time and often improve the resolution between closely eluting peaks.[5] Additionally, optimizing the mobile phase composition, such as changing the organic solvent or the pH of the aqueous phase, can alter selectivity and improve separation. Trying a different column chemistry (e.g., switching from C18 to a phenyl-hexyl phase) can also be effective.

Q4: My retention times are shifting between injections. What is the likely cause?

Retention time instability is often due to issues with the LC system rather than the method chemistry. Common causes include:

  • Leaks in the system: Even a small leak can cause fluctuations in pressure and flow rate.

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile phase preparation: Inconsistent mobile phase preparation or degradation of the mobile phase can lead to shifts. It's recommended to prepare fresh mobile phases regularly.

  • Temperature fluctuations: Using a column oven is crucial for maintaining a stable column temperature and reproducible retention times.

Q5: What should I do if I experience a sudden loss of signal intensity for Ciclesonide and its standard?

A loss in sensitivity can point to several issues. First, check for obvious problems like an incorrect injection volume or sample degradation. If those are ruled out, investigate potential issues with the mass spectrometer, such as a contaminated ion source. On the chromatography side, ensure there are no system leaks and that the column is not clogged, which can be indicated by an increase in backpressure.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of Ciclesonide.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary analyte interactions with the column; Column contamination.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase; Flush the column or replace it if heavily contaminated.
Peak Fronting Sample overload; Sample solvent is stronger than the mobile phase.Dilute the sample; Prepare the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Split Peaks Partially clogged column frit; Sample precipitating on the column.Filter all samples before injection; Use an in-line filter to protect the column; Ensure the sample is fully soluble in the mobile phase.
Poor Resolution / Co-elution Gradient is too steep; Non-optimal mobile phase composition.Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient); Experiment with a different organic solvent (e.g., methanol instead of acetonitrile).
High Backpressure Particulate buildup on the column frit or in-line filter; Column contamination.Replace the in-line filter; Back-flush the column according to the manufacturer's instructions; Ensure samples and mobile phases are filtered.
Baseline Drift or Noise Contaminated mobile phase or detector flow cell; Insufficient mobile phase mixing.Prepare fresh mobile phases using high-purity solvents; Purge the system to remove air bubbles; Clean the detector flow cell.

Experimental Protocols

Protocol 1: Generic Starting Gradient for Ciclesonide Analysis

This protocol provides a robust starting point for developing a separation method for Ciclesonide and its labeled standard using a standard C18 column.

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Ciclesonide and the labeled standard in Acetonitrile.

  • Working Solution: Dilute the stock solutions in the sample diluent to a final concentration of approximately 100 ng/mL.

2. LC System Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection (if applicable): 242 nm.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
1.06040
8.01090
9.01090
9.16040
12.06040

Summary of Reported LC Conditions

The following table summarizes various reported conditions for the analysis of Ciclesonide, providing a reference for method development.

Column Mobile Phase Flow Rate Detection Reference
Waters Symmetry C18 (4.6 x 250 mm, 5 µm)85% Ethanol, 15% Water1.10 mL/minUV (242 nm)
Zorbax SB C8 (4.6 x 150 mm, 5 µm)A: 0.2% Perchloric Acid, B: Acetonitrile1.2 mL/minUV (230 nm)
Hypersil BDS C18 (2.1 x 100 mm, 1.7 µm)55% Methanol, 45% Acetonitrile1.2 mL/minUV (240 nm)
C18 ColumnA: 0.1% Formic Acid, B: Methanol-LC-MS/MS (APCI)

Visual Workflows

MethodDevelopmentWorkflow cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_troubleshoot 3. Optimization & Troubleshooting cluster_final 4. Finalization prep Prepare Mobile Phases & Standards start_run Perform Initial Gradient Run prep->start_run check_sep Baseline Separation Achieved? start_run->check_sep adjust_grad Adjust Gradient Slope / Time check_sep->adjust_grad No validate Method Validation check_sep->validate Yes adjust_grad->start_run change_mp Change Mobile Phase (Solvent / Additive) adjust_grad->change_mp check_hw Check System Hardware (Leaks, Column, etc.) adjust_grad->check_hw change_mp->start_run

Caption: Workflow for LC method development and optimization.

TroubleshootingLogic cluster_peaks Peak Shape Issues cluster_res Resolution Issues cluster_rt Retention Issues issue Poor Chromatographic Result tailing Tailing issue->tailing fronting Fronting issue->fronting split Splitting issue->split coelution Co-elution issue->coelution rt_shift RT Shifts issue->rt_shift cause1 Secondary Interactions tailing->cause1 cause2 Sample Overload fronting->cause2 cause3 Clogged Frit split->cause3 cause4 Steep Gradient coelution->cause4 cause5 System Leaks rt_shift->cause5

Caption: Common issues and their primary causes in LC analysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Ciclesonide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Stable Isotope-Labeled Internal Standard Method versus a Conventional Internal Standard Approach

For researchers, scientists, and professionals in drug development, the robust bioanalytical method validation for therapeutic agents like the inhaled corticosteroid, ciclesonide (B122086), is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human serum and plasma.

The primary method highlighted utilizes a stable isotope-labeled internal standard, Ciclesonide-d11, offering a gold standard for bioanalysis. The alternative method employs a structurally similar but non-isotopic internal standard, mifepristone (B1683876). This guide will delve into the experimental protocols of each method and present a comparative analysis of their performance based on published validation data.

Performance Comparison

The selection of an appropriate internal standard is critical to account for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is chemically and physically almost identical to the analyte, ensuring it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. This leads to more accurate and precise quantification.

Validation ParameterMethod 1: this compound Internal StandardMethod 2: Mifepristone Internal Standard
Linearity Range (pg/mL) CIC & des-CIC: 1 - 500CIC & des-CIC: 10 - 10,000
Correlation Coefficient (r²) > 0.99[1][2]Not explicitly stated, but linearity was achieved
Lower Limit of Quantification (LLOQ) (pg/mL) 1[1][2]10[3]
Inter-assay Precision (% CV) ≤ 9.6%[1][2]Not explicitly stated
Inter-assay Accuracy (% Bias) ± 4.0%[1][2]Not explicitly stated
Extraction Recovery ~85% for both analytes[1][2]Not explicitly stated
Sample Matrix Human Serum[1][2]Human Plasma[3]
Ionization Technique APPI (Atmospheric Pressure Photoionization)[1][2]APCI (Atmospheric Pressure Chemical Ionization)[3]

Experimental Protocols

A detailed understanding of the methodologies is crucial for replicating and comparing these bioanalytical methods.

Method 1: this compound as Internal Standard

This ultrasensitive method was developed for the simultaneous determination of ciclesonide and its active metabolite, des-CIC, in human serum.[1][2]

Sample Preparation:

  • Serum samples (0.500 mL) are extracted using 1-chlorobutane.[1][2]

  • This compound and des-CIC-d11 are used as the internal standards.[1][2]

Liquid Chromatography:

  • A reversed-phase liquid chromatography system is employed.[1][2]

  • The total analysis time is 4.7 minutes per injection.[1][2]

Mass Spectrometry:

  • Detection is performed using a tandem mass spectrometer equipped with an Atmospheric Pressure Photoionization (APPI) source.[1][2]

Method 2: Mifepristone as Internal Standard

This method was developed for the simultaneous determination of ciclesonide and des-CIC in human plasma.[3]

Sample Preparation:

  • Plasma samples are extracted using methyl tert-butyl ether.[3]

  • Mifepristone is used as the internal standard.[3]

Liquid Chromatography:

  • Separation is achieved on a C18 column.[3]

  • The mobile phase consists of a mixture of 0.1% formic acid solution and methanol (B129727) with a linear gradient elution.[3]

Mass Spectrometry:

  • Detection is carried out using a tandem mass spectrometer with a positive Atmospheric Pressure Chemical Ionization (APCI) source.[3]

  • Quantification is performed using selective multiple reaction monitoring (SRM).[3]

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical method validation for ciclesonide using this compound as the internal standard.

Bioanalytical Method Validation Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sample Human Serum Sample (0.500 mL) add_is Spike with this compound & des-CIC-d11 sample->add_is extraction Liquid-Liquid Extraction (1-chlorobutane) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc Reversed-Phase LC Separation (4.7 min) evaporation->lc ms APPI-MS/MS Detection lc->ms quantification Quantification ms->quantification validation Method Validation (Linearity, Accuracy, Precision, etc.) quantification->validation

Caption: Workflow for Ciclesonide Bioanalysis using this compound.

Conclusion

The use of a stable isotope-labeled internal standard like this compound in the bioanalytical method for ciclesonide and its active metabolite demonstrates superior sensitivity with a lower limit of quantification of 1 pg/mL compared to the 10 pg/mL achieved with the mifepristone internal standard method.[1][2][3] The detailed validation data for the this compound method, including high precision, accuracy, and recovery, underscores its robustness for clinical and pharmacokinetic studies. While the mifepristone method is also validated and suitable for its intended purpose, the this compound method offers a higher degree of confidence in the analytical results due to the inherent advantages of using a stable isotope-labeled internal standard. Researchers should consider the required sensitivity and the specific goals of their study when selecting the most appropriate bioanalytical method.

References

Precision in Ciclesonide Quantification: A Comparative Guide to Using Ciclesonide-d11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ciclesonide is paramount for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the use of Ciclesonide-d11 as an internal standard to ensure the highest fidelity in bioanalytical results.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. By mimicking the physicochemical properties of the analyte, this compound co-elutes and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis. This leads to superior accuracy and precision compared to other quantification strategies.

Comparative Analysis of Quantification Methods

The following tables summarize the performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound as an internal standard against an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Table 1: Performance Characteristics of Ciclesonide Quantification Methods

ParameterLC-MS/MS with this compoundHPLC-UV
Internal Standard This compoundNot explicitly used in cited methods
Lower Limit of Quantification (LLOQ) 1 pg/mL[1]Considerably higher than LC-MS/MS
Linearity (r²) > 0.99[1]> 0.999
Accuracy (% Bias or % Recovery) Within ± 4.0% bias[1]99.6% recovery
Precision (% CV or % RSD) Within 9.6% CV (inter-assay)[1]0.20% RSD (intermediate precision)

Table 2: Detailed Accuracy and Precision Data for LC-MS/MS with this compound

Quality Control (QC) LevelIntra-assay Precision (% CV)Inter-assay Precision (% CV)Intra-assay Accuracy (% Bias)Inter-assay Accuracy (% Bias)
Low ≤ 8.1≤ 9.6-6.7 to 9.7-4.0 to 0.3
Medium ≤ 6.2≤ 6.3-2.7 to 4.0-0.7 to 0.3
High ≤ 5.5≤ 5.8-1.5 to 2.3-1.8 to -0.5

Data synthesized from a study by Chen et al. (2020).[1][2]

While the HPLC-UV method demonstrates excellent precision and accuracy for bulk drug analysis, the LC-MS/MS method with this compound offers unparalleled sensitivity, making it the superior choice for analyzing biological matrices where Ciclesonide concentrations are typically very low.

The Role of Deuterated Internal Standards

The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in bioanalysis. Structural analogs, such as prednisolone (B192156) or mifepristone, have been used as internal standards in some corticosteroid assays. However, these non-deuterated standards may not perfectly mimic the extraction recovery and ionization behavior of Ciclesonide, potentially leading to less reliable results. Stable isotope-labeled standards are the preferred choice for robust and accurate quantification in complex biological samples.

Experimental Protocols

LC-MS/MS Method with this compound

This protocol is based on an ultrasensitive method for the simultaneous determination of Ciclesonide and its active metabolite, Desisobutyryl-ciclesonide (des-CIC), in human serum.[1]

1. Sample Preparation:

  • To a 0.500 mL serum sample, add the internal standard solution (this compound and des-CIC-d11).

  • Perform liquid-liquid extraction with 1-chlorobutane.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

2. Liquid Chromatography:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: Typically 0.5-1.0 mL/min.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Ciclesonide, des-CIC, and their deuterated internal standards.

HPLC-UV Method

This protocol is a general representation for the quantification of Ciclesonide in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the Ciclesonide sample in a suitable solvent (e.g., ethanol (B145695)/water mixture).

  • Filter the solution prior to injection.

2. High-Performance Liquid Chromatography:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of ethanol and water (e.g., 85:15 v/v).

  • Flow Rate: 1.10 mL/min.

  • Detection: UV detector at 242 nm.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Ciclesonide and the analytical workflow.

cluster_Metabolism Ciclesonide Metabolic Pathway Ciclesonide Ciclesonide (Prodrug) des_CIC des-Ciclesonide (Active Metabolite) Ciclesonide->des_CIC Esterases (in lungs) FattyAcidConjugates Fatty Acid Conjugates (Inactive Reservoir) des_CIC->FattyAcidConjugates Acyltransferases InactiveMetabolites Inactive Metabolites des_CIC->InactiveMetabolites CYP3A4 (in liver)

Caption: Metabolic activation of Ciclesonide to its active form, des-Ciclesonide.

cluster_Workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Serum) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LC_Separation LC Separation (Reversed-Phase) Drydown->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: A typical workflow for Ciclesonide quantification using LC-MS/MS.

References

Ciclesonide Assay Performance: A Comparative Analysis of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ciclesonide (B122086) and its active metabolite, des-ciclesonide, is paramount for pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of various analytical methods for ciclesonide determination, with a focus on the linearity and range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard.

This document delves into the experimental data supporting different methodologies, offering a clear comparison to aid in selecting the most appropriate assay for specific research needs.

Performance Comparison of Ciclesonide Assays

The selection of an appropriate analytical method is critical for obtaining reliable data in preclinical and clinical studies. The following table summarizes the linearity and range of different published methods for the quantification of ciclesonide, providing a clear comparison of their performance characteristics.

MethodAnalyte(s)Internal StandardLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)
LC-APPI-MS/MS Ciclesonide & des-CiclesonideCIC-d11 & des-CIC-d111 - 500 pg/mL> 0.991 pg/mL[1][2]
LC-APCI-MS/MS Ciclesonide & des-CiclesonideMifepristone10 - 10,000 pg/mLNot Reported10 pg/mL[3][4]
HPLC-MS/MS with APPI Ciclesonide & des-CiclesonideD11-CIC & D11-CIC-M110 - 1000 pg/mLNot Reported10 pg/mL[5]
UPLC CiclesonidePrednisolone8 - 40 µg/mL0.99782.54 µg/mL
RP-HPLC CiclesonideNot Specified10% to 150% of an unspecified nominal concentration0.9999Not Reported

Experimental Protocols

Key Experiment: Ultrasensitive LC-APPI-MS/MS for Ciclesonide and Des-Ciclesonide in Human Serum

This method demonstrates high sensitivity and is suitable for studies with low systemic exposure to ciclesonide.

1. Sample Preparation:

  • A 0.500 mL aliquot of human serum is used.

  • The sample is extracted using 1-chlorobutane.

  • Deuterated internal standards, CIC-d11 and des-CIC-d11, are added to the sample prior to extraction to correct for matrix effects and variability in recovery.

2. Liquid Chromatography:

  • A reversed-phase liquid chromatography system is employed.

  • The total analysis time is 4.7 minutes per injection.

3. Mass Spectrometry:

  • Detection is performed using an atmospheric pressure photoionization (APPI) source coupled with a tandem mass spectrometer (MS/MS).

  • APPI is a highly selective and sensitive ionization technique, contributing to the low limit of quantification.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical relationships between the different analytical methods, the following diagrams are provided.

Experimental Workflow for Ciclesonide Assay cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Serum_Sample 0.5 mL Human Serum Add_IS Addition of Deuterated Internal Standard (CIC-d11, des-CIC-d11) Serum_Sample->Add_IS Extraction Liquid-Liquid Extraction (1-chlorobutane) Add_IS->Extraction LC_Separation Reversed-Phase LC Separation Extraction->LC_Separation MS_Detection APPI-MS/MS Detection LC_Separation->MS_Detection Quantification Quantification of Ciclesonide and des-Ciclesonide MS_Detection->Quantification Comparison of Ciclesonide Assay Methods cluster_HighSensitivity High Sensitivity Methods (pg/mL) cluster_LowerSensitivity Lower Sensitivity Methods (µg/mL) LC_APPI_MSMS LC-APPI-MS/MS LLOQ: 1 pg/mL IS: Deuterated LC_APCI_MSMS LC-APCI-MS/MS LLOQ: 10 pg/mL IS: Non-deuterated LC_APPI_MSMS->LC_APCI_MSMS 10x Less Sensitive UPLC_UV UPLC-UV LLOQ: 2.54 µg/mL IS: Non-deuterated LC_APPI_MSMS->UPLC_UV Significantly Different Sensitivity & Application HPLC_APPI_MSMS HPLC-APPI-MS/MS LLOQ: 10 pg/mL IS: Deuterated LC_APCI_MSMS->HPLC_APPI_MSMS Similar LLOQ HPLC_UV HPLC-UV LLOQ: Not Reported UPLC_UV->HPLC_UV Different Quantification Ranges

References

A Comparative Guide to Internal Standards for Ciclesonide Analysis: Ciclesonide-d11 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ciclesonide (B122086), a corticosteroid used in the treatment of asthma and allergic rhinitis, is crucial for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.

This guide provides a comprehensive comparison of a stable isotope-labeled (SIL) internal standard, Ciclesonide-d11, with a structural analog, mifepristone, for the analysis of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). The data presented is based on two separate validated bioanalytical methods, and while not a direct head-to-head comparison, it offers valuable insights into the performance of each type of internal standard.

Quantitative Performance Data

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation data from two distinct LC-MS/MS methods for the quantification of ciclesonide and its active metabolite. Method 1 utilizes the stable isotope-labeled internal standards this compound (CIC-d11) and des-CIC-d11.[1][2] Method 2 employs a structural analog, mifepristone, as the internal standard.

Disclaimer: The data presented below is derived from two separate studies with different analytical methodologies and instrumentation. Therefore, a direct comparison should be made with caution.

Table 1: Method Performance with this compound as Internal Standard [1][2]

ParameterCiclesonidedes-Ciclesonide
Linearity Range (pg/mL) 1 - 5001 - 500
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (pg/mL) 11
Intra-assay Precision (%CV) ≤ 8.1≤ 6.2
Inter-assay Precision (%CV) ≤ 9.6≤ 6.3
Intra-assay Accuracy (%Bias) -6.7 to 9.7-2.7 to 4.0
Inter-assay Accuracy (%Bias) -4.0 to 0.3-0.7 to 0.3
Mean Extraction Recovery (%) 85.984.2

Table 2: Method Performance with Mifepristone as Internal Standard

ParameterCiclesonidedes-Ciclesonide
Linearity Range (pg/mL) 10 - 10,00010 - 10,000
Correlation Coefficient (r) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (pg/mL) 1010
Intra-day Precision (%RSD) < 15< 15
Inter-day Precision (%RSD) < 15< 15
Accuracy (RE%) Within ±15Within ±15
Mean Extraction Recovery (%) > 80> 80

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following are the experimental protocols for the two methods cited above.

Method 1: LC-APPI-MS/MS with this compound Internal Standard[1][2]
  • Sample Preparation:

    • To 0.500 mL of human serum, add the internal standard solution (CIC-d11 and des-CIC-d11).

    • Perform liquid-liquid extraction with 1-chlorobutane.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

    • Run Time: 4.7 minutes.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source.

    • Ionization Mode: Negative.

    • Monitored Transitions: Specific precursor-to-product ion transitions for ciclesonide, des-ciclesonide, CIC-d11, and des-CIC-d11.

Method 2: LC-APCI-MS/MS with Mifepristone Internal Standard
  • Sample Preparation:

    • To human plasma, add the internal standard solution (mifepristone).

    • Perform liquid-liquid extraction with methyl tert-butyl ether.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: C18 column.

    • Mobile Phase: A linear gradient of 0.1% formic acid in water and methanol.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

    • Ionization Mode: Positive.

    • Monitored Transitions: Specific precursor-to-product ion transitions for ciclesonide, des-ciclesonide, and mifepristone.

Visualizations

To further elucidate the context of ciclesonide analysis, the following diagrams illustrate the drug's signaling pathway and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cell Airway Epithelial Cell cluster_nucleus Nucleus Ciclesonide Ciclesonide (Prodrug) Esterases Esterases Ciclesonide->Esterases des_CIC des-Ciclesonide (Active Metabolite) Esterases->des_CIC Activation GR Glucocorticoid Receptor (GR) des_CIC->GR Binding GR_complex des-CIC-GR Complex GRE Glucocorticoid Response Elements (GRE) GR_complex->GRE Translocation Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Proteins Gene_Transcription->Pro_inflammatory Downregulation

Caption: Ciclesonide Signaling Pathway.

G start Start: Biological Sample Collection (e.g., Plasma, Serum) sample_prep Sample Preparation: 1. Addition of Internal Standard 2. Extraction (LLE or SPE) 3. Evaporation & Reconstitution start->sample_prep lc_ms_analysis LC-MS/MS Analysis: - Chromatographic Separation - Ionization - Mass Detection sample_prep->lc_ms_analysis data_processing Data Processing: - Peak Integration - Calculation of Analyte/IS Ratio - Quantification using Calibration Curve lc_ms_analysis->data_processing end End: Final Concentration Report data_processing->end

Caption: Bioanalytical Experimental Workflow.

References

A Comparative Guide to the Cross-Validation of Ciclesonide Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of ciclesonide (B122086) and its active metabolite, des-ciclesonide (des-CIC), in biological matrices. The information presented is based on published experimental data and regulatory guidelines, offering a resource for researchers in drug development and bioanalysis.

Ciclesonide is a corticosteroid prodrug used in the treatment of asthma and allergic rhinitis.[1][2] Following administration, it is converted by intracellular esterases to its pharmacologically active metabolite, des-ciclesonide.[1] Accurate and reliable bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies. When different bioanalytical methods are used within a study or across different studies, cross-validation is essential to ensure the consistency and reliability of the data.[3][4]

Comparison of Ciclesonide Bioanalytical Method Performance

The following table summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ciclesonide and des-ciclesonide in human plasma or serum.

Method ReferenceAnalyte(s)LLOQ (pg/mL)Linearity Range (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Ionization
Method 1 (LC-APPI-MS/MS) [5][6]Ciclesonide & des-Ciclesonide11 - 500< 9.6< 9.6± 4.0APPI
Method 2 (LC-APCI-MS/MS) [7]Ciclesonide & des-Ciclesonide1010 - 10,000< 10.2< 12.1-5.7 to 7.8APCI
Method 3 (HPLC-MS/MS with APPI) [8]Ciclesonide & des-Ciclesonide1010 - 1000Not ReportedNot ReportedNot ReportedAPPI

Key Observations:

  • Sensitivity: The LC-APPI-MS/MS method demonstrates superior sensitivity with a lower limit of quantification (LLOQ) of 1 pg/mL, a tenfold improvement over other reported methods.[5][6] This enhanced sensitivity is critical for accurately characterizing the pharmacokinetic profiles of ciclesonide and des-ciclesonide, especially in studies involving low doses.

  • Ionization Technique: The use of Atmospheric Pressure Photoionization (APPI) appears to be a key factor in achieving higher sensitivity for ciclesonide and des-ciclesonide analysis.[5][6]

  • Linearity: All listed methods exhibit a wide linear range, suitable for pharmacokinetic studies.

Experimental Protocols

The following is a representative experimental protocol for the simultaneous determination of ciclesonide and des-ciclesonide in human serum by LC-MS/MS, based on published methods.[5][6][7]

1. Sample Preparation:

  • Spiking: To a 0.5 mL aliquot of human serum, add the internal standards (e.g., CIC-d11 and des-CIC-d11).

  • Extraction: Perform a liquid-liquid extraction with 1-chlorobutane (B31608) or methyl tert-butyl ether.

  • Centrifugation: Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 analytical column (e.g., Hypersil BDS C18).[9]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol.[7][8]

    • Flow Rate: A typical flow rate would be in the range of 0.8 to 1.2 mL/min.[8][9]

  • Mass Spectrometric Detection:

    • Ionization: Positive ion mode using Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI).[5][6][7]

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for ciclesonide, des-ciclesonide, and their respective internal standards.

3. Method Validation:

The method should be fully validated according to the guidelines of regulatory agencies such as the FDA and EMA.[3][4][10][11][12] Validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical determination of ciclesonide and des-ciclesonide.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report Result Result Report->Result Pharmacokinetic Data

Caption: A typical workflow for the bioanalytical determination of ciclesonide.

Cross-Validation Considerations

When transferring a validated bioanalytical method to another laboratory or when different methods are used in a single study, cross-validation is mandatory to ensure the integrity of the data.[4] This process involves a comparison of the validation parameters of the different methods. Key aspects to consider during cross-validation include:

  • A Comparison of Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed by both methods, and the results should be within acceptable limits of agreement.

  • Analysis of Incurred Samples: A subset of study samples should be re-analyzed with the alternative method to confirm the original results.

  • Documentation: All cross-validation activities, including the acceptance criteria, should be pre-defined and thoroughly documented.

By adhering to rigorous validation and cross-validation procedures, researchers can ensure the generation of reliable and consistent bioanalytical data for ciclesonide and its active metabolite, which is fundamental for the successful development of new drug products.

References

Navigating the Nuances of Ciclesonide Quantification: A Comparative Guide to Inter-laboratory Performance Using Ciclesonide-d11 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

The use of a stable isotope-labeled internal standard, such as Ciclesonide-d11, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). It closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby enhancing accuracy and precision. This guide delves into the performance of a highly sensitive LC-MS/MS method utilizing this compound and compares it with a method employing an alternative structural analog, mifepristone (B1683876), as an internal standard.

Performance Comparison of Ciclesonide (B122086) Quantification Methods

The following tables summarize the quantitative performance of two distinct LC-MS/MS methods for the determination of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human plasma/serum.

Table 1: Method Performance with this compound as Internal Standard

ParameterCiclesonidedes-CICReference
Linearity Range (pg/mL) 1 - 5001 - 500[1]
Correlation Coefficient (r²) > 0.99> 0.99[1]
Lower Limit of Quantification (LLOQ) (pg/mL) 11[1]
Intra-assay Precision (%CV) ≤ 8.1≤ 6.2[1]
Inter-assay Precision (%CV) ≤ 9.6≤ 6.3[1]
Intra-assay Accuracy (%Bias) -6.7 to 9.7-2.7 to 4.0[1]
Inter-assay Accuracy (%Bias) -4.0 to 0.3-0.7 to 0.3[1]

Table 2: Method Performance with Mifepristone as Internal Standard

ParameterCiclesonidedes-CICReference
Linearity Range (pg/mL) 10 - 10,00010 - 10,000[2]
Correlation Coefficient (r) > 0.99> 0.99[2]
Lower Limit of Quantification (LLOQ) (pg/mL) 1010[2]
Intra-day Precision (%RSD) 3.1 - 8.54.2 - 9.8[2]
Inter-day Precision (%RSD) 5.4 - 11.26.8 - 12.5[2]
Accuracy (RE%) -5.8 to 7.2-8.1 to 9.5[2]
Extraction Recovery (%) 85.6 - 92.381.7 - 88.5[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating results and assessing potential sources of variability.

Method 1: Ultrasensitive Quantification using this compound Internal Standard[1]

This method demonstrates exceptional sensitivity, which is critical for studies involving low-dose administration of ciclesonide.

  • Sample Preparation:

    • To 0.500 mL of human serum, add the internal standard solution (this compound and des-CIC-d11).

    • Perform liquid-liquid extraction with 1-chlorobutane.

    • Evaporate the organic layer to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol (B129727) and water containing a suitable modifier.

    • Flow Rate: Optimized for separation and peak shape.

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Photoionization (APPI).

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Specific precursor-to-product ion transitions are monitored for ciclesonide, des-CIC, and their deuterated internal standards.

Method 2: Quantification using Mifepristone as Internal Standard[2]

This method provides a robust alternative for ciclesonide quantification, though with a higher limit of quantification compared to the this compound method.

  • Sample Preparation:

    • To human plasma, add mifepristone as the internal standard.

    • Perform liquid-liquid extraction using methyl tert-butyl ether.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: A C18 column.

    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

    • Flow Rate: Maintained at a constant rate for consistent chromatography.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in the positive ion mode.

    • Detection: MS/MS analysis using Selective Reaction Monitoring (SRM).

    • Transitions: Monitoring specific ion transitions for ciclesonide, des-CIC, and mifepristone.

Experimental Workflow and Signaling Pathways

To visually represent the analytical process, the following diagrams illustrate the key steps and relationships.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Serum) Add_IS Addition of Internal Standard (this compound or Mifepristone) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation Ionization Ionization (APPI/APCI) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MS/MS) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio_Calculation Analyte/IS Peak Area Ratio Calculation Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for Ciclesonide quantification.

G Ciclesonide Ciclesonide (Prodrug) Esterases Esterases (in lungs) Ciclesonide->Esterases Metabolism desCIC desisobutyryl-Ciclesonide (des-CIC) (Active Metabolite) Esterases->desCIC GR Glucocorticoid Receptor (GR) desCIC->GR Binding AntiInflammatory Anti-inflammatory Effects GR->AntiInflammatory Activation

Caption: Ciclesonide activation signaling pathway.

Discussion on Inter-laboratory Variability

While this guide presents data from well-validated, single-laboratory studies, it is crucial to acknowledge the potential for inter-laboratory variability when these methods are implemented in different settings. Factors that can contribute to such variability include:

  • Differences in instrumentation: Variations in LC pumps, columns from different batches, and mass spectrometer sensitivity and tuning can all impact results.

  • Analyst proficiency: The experience and technique of the laboratory personnel performing the assay can introduce variability.

  • Reagent and standard quality: Differences in the purity of analytical standards, internal standards, and solvents can affect accuracy.

  • Environmental conditions: Laboratory temperature and humidity can influence instrument performance.

To mitigate inter-laboratory variability, a robust method validation protocol is essential, as outlined by regulatory agencies. When a method is transferred between laboratories, a cross-validation study should be performed. This typically involves analyzing the same set of quality control samples in both laboratories and comparing the results to ensure that the method performs consistently. The absence of published multi-center studies for ciclesonide quantification highlights the importance for individual organizations to conduct thorough internal and external validation exercises when establishing or transferring these analytical methods.

References

The Gold Standard for Ciclesonide Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ciclesonide (B122086), the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. This guide provides a comprehensive comparison between the use of a deuterated internal standard and other alternatives for ciclesonide analysis, supported by established analytical principles and published data.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a technique prized for its sensitivity and selectivity, the internal standard plays a pivotal role.[1][2] It is introduced into samples at a known concentration before sample processing to correct for variations in sample preparation, injection volume, and instrument response.[2] While various compounds can serve as internal standards, stable isotope-labeled (e.g., deuterated) analogues of the analyte are widely regarded as the "gold standard".[3] This guide will elucidate the distinct advantages of employing a deuterated internal standard in the analysis of the inhaled corticosteroid, ciclesonide.

Mitigating Matrix Effects: The Primary Advantage

Biological matrices such as plasma, serum, and urine are complex mixtures containing numerous endogenous components.[1][4] During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect".[1][4][5] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][4]

A deuterated internal standard, being chemically identical to ciclesonide, exhibits virtually the same physicochemical properties.[3] This ensures that it co-elutes with the analyte from the liquid chromatography column and experiences the same degree of matrix effect.[2][3][6][7][8] By tracking the signal of the deuterated standard, analysts can effectively normalize the signal of the native ciclesonide, thereby compensating for any ionization variability.[9]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard over a non-deuterated analogue (often a structurally similar molecule) is evident across several key performance parameters.

Performance ParameterDeuterated Internal Standard (e.g., Ciclesonide-d11)Non-Deuterated Internal Standard (Structural Analogue)Rationale for Superiority
Chromatographic Co-elution Nearly identical retention time to the analyte.[2][3]Retention time may differ significantly from the analyte.[3]Co-elution is crucial for the effective compensation of matrix effects at the precise moment the analyte is being ionized.[3][8]
Matrix Effect Compensation High and effective due to identical physicochemical properties and co-elution.[3][9]Variable and often incomplete as the analogue may experience different ionization suppression or enhancement.[1][3]The deuterated standard acts as a true proxy for the analyte's behavior in the ion source.
Extraction Recovery Identical to the analyte, providing accurate correction for losses during sample preparation.[2][3]May differ from the analyte, leading to inaccurate correction.Similar chemical structures ensure they behave identically during extraction procedures.
Accuracy and Precision High accuracy and precision (low coefficient of variation, CV%).[9][10]Can lead to lower accuracy and higher variability in results.[11]By minimizing the impact of analytical variability, the final calculated concentration is more reliable.
Method Robustness Enhances the ruggedness and reliability of the analytical method.[2]Methods may be more susceptible to variations in matrix lots and experimental conditions.Consistent performance across different sample matrices is a hallmark of methods using deuterated standards.

Experimental Protocol: Ciclesonide and Des-ciclesonide Analysis in Human Serum

The following is a representative experimental protocol for the simultaneous determination of ciclesonide (CIC) and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human serum using deuterated internal standards. This protocol is based on established methodologies.[10]

1. Sample Preparation:

  • To a 0.500 mL aliquot of human serum, add the deuterated internal standards, CIC-d11 and des-CIC-d11.

  • Perform a liquid-liquid extraction by adding 1-chlorobutane.

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a reversed-phase liquid chromatography system to separate the analytes from matrix components.

  • Mass Spectrometry: Utilize a tandem mass spectrometer with an atmospheric pressure photoionization (APPI) source for sensitive and selective detection.

  • Quantification: Monitor the specific precursor-to-product ion transitions for ciclesonide, des-ciclesonide, and their respective deuterated internal standards. The ratio of the peak area of the analyte to that of its corresponding internal standard is used to calculate the concentration against a calibration curve.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical advantages of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Human Serum Sample add_is Add Deuterated Internal Standards (CIC-d11, des-CIC-d11) serum->add_is extraction Liquid-Liquid Extraction (1-chlorobutane) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Reversed-Phase LC Separation reconstitution->lc ms Tandem MS Detection (APPI) lc->ms quant Quantification (Analyte/IS Peak Area Ratio) ms->quant

Caption: Experimental workflow for Ciclesonide analysis.

Caption: Advantage of a deuterated internal standard.

Conclusion

For the bioanalysis of ciclesonide and its metabolites, the use of a deuterated internal standard is unequivocally the superior choice. Its ability to mimic the analyte throughout the analytical process provides the most effective compensation for matrix effects and other sources of variability.[3] This ultimately leads to more accurate, precise, and reliable data, which is paramount in research, clinical, and drug development settings. While the initial cost of a deuterated standard may be higher than a structural analogue, the enhanced data quality and method robustness justify the investment.

References

Ciclesonide-d11 vs. 13C-labeled Ciclesonide: A Comparative Guide for Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. For the analysis of the inhaled corticosteroid ciclesonide (B122086), stable isotope-labeled analogs are the preferred choice to ensure accuracy and precision in complex biological matrices. This guide provides an objective comparison between two common isotopic labeling approaches: deuterium (B1214612) labeling (Ciclesonide-d11) and carbon-13 labeling (13C-labeled Ciclesonide). This comparison is supported by experimental data for this compound and established principles of isotope dilution mass spectrometry for the projected performance of 13C-labeled Ciclesonide.

Executive Summary

While both this compound and 13C-labeled Ciclesonide can serve as effective internal standards, 13C-labeled Ciclesonide is projected to offer superior performance, particularly in terms of chromatographic co-elution and isotopic stability. This leads to more accurate and precise quantification by minimizing variability arising from matrix effects and potential isotope exchange. This compound has been successfully utilized in validated, highly sensitive bioanalytical methods; however, the inherent properties of 13C-labeling provide a greater degree of confidence in the integrity of the analytical results. The choice between the two will ultimately depend on the specific requirements of the assay, including desired level of accuracy, cost considerations, and availability of the standards.

Data Presentation: Performance Characteristics

The following tables summarize the validated performance data for a bioanalytical method using this compound and the expected performance for a method utilizing a 13C-labeled Ciclesonide internal standard. The data for this compound is derived from a published ultrasensitive LC-APPI-MS/MS method for the simultaneous determination of ciclesonide and its active metabolite in human serum[1][2]. The projected data for 13C-labeled Ciclesonide is based on the well-documented advantages of 13C-labeled standards in minimizing isotopic effects[3][4][5].

Table 1: Bioanalytical Method Performance using this compound Internal Standard

ParameterPerformance Metric
Linearity (r²) > 0.99
Inter-assay Precision (% CV) ≤ 9.6%
Inter-assay Accuracy (% Bias) ± 4.0%
Extraction Recovery ~85%
Chromatographic Shift Potential for slight shift relative to analyte
Isotopic Stability Generally stable, but potential for back-exchange in certain conditions

Table 2: Projected Bioanalytical Method Performance using 13C-labeled Ciclesonide Internal Standard

ParameterExpected Performance MetricRationale
Linearity (r²) > 0.99Similar to deuterated standard.
Inter-assay Precision (% CV) Potentially < 9.6%Improved compensation for matrix effects due to co-elution.
Inter-assay Accuracy (% Bias) Potentially < ± 4.0%Minimized differential matrix effects lead to higher accuracy.
Extraction Recovery ~85%Recovery is primarily dependent on the chemical properties of the molecule, which are nearly identical.
Chromatographic Co-elution Excellent (co-elutes with analyte)The C-H and C-C bond properties are nearly identical, preventing chromatographic separation.
Isotopic Stability High13C atoms are integrated into the carbon skeleton and are not susceptible to exchange.

Experimental Protocols

A detailed methodology for a validated ultrasensitive LC-APPI-MS/MS method for the determination of ciclesonide in human serum using this compound as an internal standard is provided below. A similar protocol would be employed for a 13C-labeled Ciclesonide internal standard, with adjustments to the mass transitions monitored.

Sample Preparation (Liquid-Liquid Extraction)
  • To 0.500 mL of human serum, add 20 µL of the internal standard working solution (this compound or 13C-labeled Ciclesonide).

  • Vortex mix for approximately 15 seconds.

  • Add 0.50 mL of 200 mmol/L ammonium (B1175870) acetate (B1210297) solution and briefly mix.

  • Add 2.0 mL of 1-chlorobutane (B31608) to extract the analytes.

  • Vortex mix for 5 minutes, followed by centrifugation at 12,000 x g for 5 minutes.

  • Freeze the aqueous (lower) phase in a dry-ice/acetone bath.

  • Decant the organic (upper) phase into a clean glass tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol (B129727) and water containing a suitable modifier (e.g., 0.1% formic acid).

    • Flow Rate: As optimized for the specific column and system.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI), operated in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ciclesonide: Monitor the transition from the precursor ion (e.g., m/z 541.3) to a specific product ion.

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 552.3 to a specific product ion).

      • 13C-labeled Ciclesonide: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 544.3 for a +3 Da shift, depending on the number of 13C labels).

    • Quantification: The concentration of ciclesonide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Ciclesonide Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum 1. Human Serum Sample add_is 2. Add Internal Standard (this compound or 13C-Ciclesonide) serum->add_is lle 3. Liquid-Liquid Extraction (1-chlorobutane) add_is->lle evap 4. Evaporation lle->evap reconstitute 5. Reconstitution evap->reconstitute lc 6. Liquid Chromatography (Reversed-Phase C18) reconstitute->lc ms 7. Mass Spectrometry (MRM Detection) lc->ms data_analysis 8. Data Analysis (Peak Area Ratio vs. Calibration Curve) ms->data_analysis

Caption: Experimental workflow for the bioanalysis of ciclesonide.

Ciclesonide_Signaling_Pathway Ciclesonide Signaling Pathway Ciclesonide Ciclesonide (Prodrug) Des_CIC des-Ciclesonide (Active Metabolite) Ciclesonide->Des_CIC Esterases in Lungs GR_cytoplasm Glucocorticoid Receptor (GR) in Cytoplasm Des_CIC->GR_cytoplasm Binds to GR_complex des-CIC-GR Complex GR_cytoplasm->GR_complex Nucleus Nucleus GR_complex->Nucleus Translocation GR_nucleus des-CIC-GR Complex GRE Glucocorticoid Response Elements (GREs) GR_nucleus->GRE Binds to Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory_proteins Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory_proteins Pro_inflammatory_genes Decreased Transcription of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) Gene_Transcription->Pro_inflammatory_genes Inflammation_Reduction Reduction of Inflammation Anti_inflammatory_proteins->Inflammation_Reduction Pro_inflammatory_genes->Inflammation_Reduction

Caption: Ciclesonide's mechanism of action via the glucocorticoid receptor pathway.

Conclusion and Recommendation

For routine bioanalysis, a validated method using this compound can provide reliable and sensitive quantification of ciclesonide. The existing literature demonstrates its successful application in clinical pharmacokinetic studies. However, for assays demanding the highest level of accuracy and for mitigating risks associated with matrix effects and isotopic instability, 13C-labeled Ciclesonide is the superior choice.

The key advantages of 13C-labeled internal standards include:

  • Identical Chromatographic Behavior: 13C-labeled standards co-elute perfectly with the unlabeled analyte, ensuring that both experience the same matrix effects at the time of ionization. This leads to more effective compensation and improved precision. Deuterated standards can sometimes exhibit a slight chromatographic shift, which may lead to differential matrix effects and a reduction in accuracy.

  • Greater Isotopic Stability: The 13C label is incorporated into the carbon backbone of the molecule and is not susceptible to back-exchange with protons from the sample matrix or solvent. Deuterium labels, particularly if located at exchangeable positions, can be prone to this phenomenon, which would compromise the integrity of the internal standard.

References

Performance Showdown: Ciclesonide-d11 and its Deuterated Peers in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The accurate quantification of ciclesonide (B122086), a widely used inhaled corticosteroid, and its active metabolite, desisobutyryl-ciclesonide, in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results. Ciclesonide-d11 has emerged as a primary choice for this purpose. This guide provides a comprehensive comparison of the performance of this compound against other potential deuterated internal standards, namely Budesonide-d8 and Fluticasone-d3, backed by experimental data to aid researchers in selecting the most appropriate internal standard for their bioanalytical needs.

This compound: The Benchmark Internal Standard

This compound is a deuterated analog of ciclesonide that serves as an excellent internal standard due to its chemical and physical similarities to the analyte, ensuring it effectively tracks and corrects for variability during sample preparation and analysis.

An ultrasensitive LC-APPI-MS/MS (Liquid Chromatography-Atmospheric Pressure Photoionization-Tandem Mass Spectrometry) method has been validated for the simultaneous determination of ciclesonide and its active metabolite, desisobutyryl-ciclesonide, in human serum using this compound and desisobutyryl-ciclesonide-d11 as internal standards[1]. The performance of this method is summarized in the table below.

Table 1: Performance Evaluation of a Bioanalytical Method Using this compound in Human Serum [1]

ParameterCiclesonideDesisobutyryl-ciclesonide
Linearity Range 1 - 500 pg/mL1 - 500 pg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 pg/mL1 pg/mL
Inter-assay Precision (%CV) ≤ 9.6%≤ 9.6%
Inter-assay Accuracy (%Bias) ± 4.0%± 4.0%
Extraction Recovery ~85%~85%
Bench-top Stability (24h at RT) StableStable
Freeze-Thaw Stability (3 cycles) StableStable
Long-term Stability (-20°C & -70°C) Up to 706 daysUp to 706 days

The data clearly demonstrates the robustness and reliability of using this compound as an internal standard, enabling high sensitivity and accuracy in the quantification of ciclesonide and its metabolite.

Alternative Deuterated Internal Standards: A Comparative Overview

While this compound is a highly effective internal standard, other deuterated corticosteroids, such as Budesonide-d8 and Fluticasone-d3, are often used in bioanalytical methods for their respective parent drugs and can be considered as potential alternatives for ciclesonide analysis, particularly in methods aiming to quantify multiple corticosteroids simultaneously.

Budesonide-d8

Budesonide-d8 has been successfully employed as an internal standard for the quantification of budesonide (B1683875) in various biological matrices. A validated LC-ESI-MS/MS method for budesonide in human plasma using Budesonide-d8 demonstrated excellent performance characteristics[2].

Fluticasone-d3

Similarly, Fluticasone-d3 is a commonly used internal standard for the analysis of fluticasone (B1203827) propionate (B1217596). A highly sensitive LC-MS/MS method for fluticasone propionate in human plasma has been validated using Fluticasone-d3 as the internal standard.

The following table summarizes the performance of bioanalytical methods using these alternative deuterated internal standards.

Table 2: Performance of Bioanalytical Methods Using Alternative Deuterated Internal Standards

Internal StandardAnalyteBiological MatrixLinearity RangeLLOQInter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
Budesonide-d8 [2]BudesonideHuman Plasma10 - 1200 pg/mL10 pg/mLNot explicitly statedNot explicitly stated
Fluticasone-d3 Fluticasone PropionateHuman Plasma0.2 - 120 pg/mL0.2 pg/mLWithin ±15%Within ±15%

While direct comparative data for the use of Budesonide-d8 and Fluticasone-d3 in ciclesonide analysis is limited, the data presented in Table 2 showcases their suitability as internal standards for corticosteroid analysis, achieving low limits of quantification and high accuracy. The choice of an alternative internal standard would necessitate a thorough method validation to ensure it adequately corrects for any analytical variability specific to ciclesonide.

Experimental Protocols

Method for Ciclesonide and Desisobutyryl-ciclesonide in Human Serum using this compound[1]
  • Sample Preparation: Serum samples (0.500 mL) were extracted with 1-chlorobutane.

  • Internal Standards: this compound and desisobutyryl-ciclesonide-d11 were used.

  • Chromatography: Reversed-phase liquid chromatography.

  • Detection: Atmospheric Pressure Photoionization-Tandem Mass Spectrometry (LC-APPI-MS/MS).

  • Analysis Time: 4.7 minutes per injection.

Method for Budesonide in Human Plasma using Budesonide-d8
  • Sample Preparation: Plasma samples (0.2 mL) were diluted with water and subjected to solid-phase extraction.

  • Internal Standard: Budesonide-d8.

  • Chromatography: Reversed-phase chromatography on an InertSustain AQ-C18 HP column with gradient elution.

  • Detection: Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Method for Fluticasone Propionate in Human Plasma using Fluticasone-d3
  • Sample Preparation: Specific extraction details were not provided in the abstract.

  • Internal Standard: Fluticasone propionate-d3.

  • Chromatography: Liquid Chromatography.

  • Detection: Tandem Mass Spectrometry (LC-MS/MS).

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standard, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Serum) add_is Spike with This compound start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms quantification Quantification (Analyte/IS Ratio) ms->quantification logical_relationship analyte Ciclesonide (Analyte) process Sample Preparation & LC-MS/MS Analysis analyte->process is This compound (Internal Standard) is->process ratio Ratio (Analyte Signal / IS Signal) Remains Constant process->ratio variability Analytical Variability (e.g., Extraction Loss, Matrix Effects) variability->process result Accurate Quantification ratio->result

References

Safety Operating Guide

Safe Disposal of Ciclesonide-d11: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Ciclesonide-d11 is critical to ensure laboratory safety and environmental protection. Ciclesonide is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is classified as hazardous to water, with the potential for long-lasting harmful effects on aquatic life.[2] Therefore, strict adherence to established disposal protocols is essential.

This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of dust or aerosols.[3]

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • Segregate this compound waste from non-hazardous laboratory trash.

  • Containerization:

    • Place solid this compound waste into a designated, properly labeled, and sealable hazardous waste container.[4]

    • Collect liquid waste containing this compound in a compatible, leak-proof container.[4] Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Do not mix this compound waste with incompatible materials.[4]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from ignition sources.[1][5]

    • The storage area should be locked to prevent unauthorized access.[1][3]

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash. [1][2] Discharge into sewer systems or the environment must be strictly avoided.[1][2]

    • Arrange for the collection and disposal of the this compound waste through a licensed chemical destruction plant or a certified hazardous waste disposal service.[1]

    • The recommended method of disposal is controlled incineration with flue gas scrubbing.[1]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

  • Decontamination:

    • Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[6]

    • Dispose of all cleaning materials as hazardous waste in the designated this compound waste container.

Disposal of Empty Containers

Empty containers that previously held this compound should be treated as hazardous waste unless properly decontaminated. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration where permissible.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CiclesonideDisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Identification cluster_2 Step 2: Containerization cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste Generated identify Identify as This compound Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate containerize_solid Solid Waste: Sealable, Labeled Container segregate->containerize_solid containerize_liquid Liquid Waste: Leak-Proof, Labeled Container segregate->containerize_liquid storage Store in Secure, Ventilated Area containerize_solid->storage containerize_liquid->storage decision Prohibited Disposal Methods storage->decision prohibited1 No Drain Disposal decision->prohibited1 Avoid prohibited2 No Regular Trash decision->prohibited2 Avoid approved Approved Disposal Method decision->approved Follow disposal_service Licensed Hazardous Waste Service approved->disposal_service incineration Controlled Incineration disposal_service->incineration

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ciclesonide-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Ciclesonide-d11, a deuterated corticosteroid, to ensure the safety of laboratory personnel and the environment. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate risks associated with this potent pharmaceutical compound.

This compound, as a derivative of a corticosteroid, is classified as a potent compound. The parent compound, Ciclesonide, is recognized as a reproductive toxin and can cause organ damage through prolonged or repeated exposure. Due to its inherent toxicity, stringent safety measures are imperative during all stages of handling, from receipt to disposal.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses
Weighing and Aliquoting (in a ventilated enclosure) - Nitrile gloves (double-gloving)- Disposable gown with elastic cuffs- Safety glasses with side shields or goggles- N95 respirator
Solution Preparation and Handling - Nitrile gloves (double-gloving)- Lab coat or disposable gown- Safety glasses with side shields or goggles
Waste Disposal - Nitrile gloves (double-gloving)- Lab coat or disposable gown- Safety glasses with side shields or goggles
Spill Cleanup - Nitrile gloves (double-gloving)- Disposable gown with elastic cuffs- Safety goggles- N95 respirator- Shoe covers

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step operational plan must be followed.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear single-use nitrile gloves and a lab coat during unpacking.

  • Verify the container label and integrity.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.

Weighing and Aliquoting
  • All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Before starting, decontaminate the work surface.

  • Wear double nitrile gloves, a disposable gown, and an N95 respirator.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) after use.

Solution Preparation
  • Prepare solutions in a chemical fume hood.

  • Wear double nitrile gloves, a lab coat, and safety glasses.

  • Add the solvent to the solid this compound slowly to avoid splashing.

  • Ensure the container is securely capped after preparation.

Spill Management
  • In the event of a spill, evacuate the immediate area.

  • Assemble a spill kit containing absorbent materials, appropriate cleaning solvents, and waste disposal bags.

  • Don the appropriate PPE, including double gloves, a disposable gown, goggles, and an N95 respirator.

  • Cover the spill with absorbent material, working from the outside in.

  • Clean the area with a suitable solvent and dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, weighing papers, and used containers, must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of liquid waste down the drain.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams.

  • Disposal Procedure: All this compound waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the key stages and safety precautions for the entire lifecycle of handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_receiving Receiving & Storage cluster_handling Handling Operations cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect Package Receive->Inspect Unpack Unpack in Ventilated Area Inspect->Unpack Store Store Securely Unpack->Store CollectSolid Collect Solid Waste Unpack->CollectSolid Dispose of Packaging PPE_Receiving Gloves, Lab Coat, Safety Glasses Unpack->PPE_Receiving Weigh Weigh in Enclosure (Fume Hood/VBE) Store->Weigh Transport in Sealed Container Prepare Prepare Solution (Fume Hood) Weigh->Prepare Weigh->CollectSolid Dispose of Contaminated Solids PPE_Handling Double Gloves, Gown, Respirator, Goggles Weigh->PPE_Handling CollectLiquid Collect Liquid Waste Prepare->CollectLiquid Dispose of Liquid Waste Prepare->PPE_Handling Segregate Segregate Waste CollectSolid->Segregate PPE_Disposal Double Gloves, Gown, Safety Glasses CollectSolid->PPE_Disposal CollectLiquid->Segregate CollectLiquid->PPE_Disposal Dispose Dispose via Licensed Service Segregate->Dispose

Caption: Workflow for Safe Handling of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.